UNC2025 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHAEAZNSGIAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC2025 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2025 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting MER receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2] Ectopic expression of MERTK is observed in a significant percentage of acute lymphoblastic leukemias (ALL) and a majority of acute myeloid leukemias (AML), making it a compelling therapeutic target.[3] UNC2025 demonstrates high selectivity and efficacy in preclinical models, inducing apoptosis and inhibiting pro-survival signaling in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of UNC2025, detailing its effects on intracellular signaling pathways, and offers a compilation of key experimental protocols for its investigation.
Core Mechanism of Action: Dual MERTK and FLT3 Inhibition
UNC2025 acts as an ATP-competitive inhibitor of both MERTK and FLT3, with high potency for both kinases.[1][2] This dual inhibitory action is particularly relevant in hematological malignancies where both MERTK and FLT3 can be key drivers of oncogenesis. The inhibition of these receptor tyrosine kinases blocks their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and resistance to chemotherapy.
Kinase Selectivity Profile
UNC2025 exhibits a high degree of selectivity for MERTK and FLT3 over other kinases, including other members of the TAM (Tyro3, Axl, MERTK) family. This selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent.
| Kinase | IC50 (nM) | Ki (nM) |
| MERTK (MER) | 0.74[1] | 13.3[1] |
| FLT3 | 0.8[1] | - |
| AXL | 122[1] | - |
| TYRO3 | - | - |
| TRKA | 1.67 | - |
| TRKC | 4.38 | - |
| KIT | 8.18 | - |
| MET | 364 | - |
Pharmacokinetic Properties
Preclinical studies in murine models have demonstrated that UNC2025 possesses favorable pharmacokinetic properties, including high oral bioavailability and a half-life suitable for in vivo studies.[1][2]
| Parameter | Value (in mice) |
| Clearance | 9.2 mL/min/kg[1][2] |
| Half-life (t1/2) | 3.8 hours[1][2] |
| Oral Bioavailability | 100%[1][2] |
| Tmax (oral) | 0.50 hours[1] |
| Cmax (oral) | 1.6 µM[1] |
| AUClast | 9.2 h*µM[1] |
Signaling Pathways and Cellular Effects
Inhibition of MERTK and FLT3 by UNC2025 leads to the downregulation of critical pro-survival and proliferative signaling pathways. This, in turn, triggers a cascade of cellular events culminating in anti-tumor activity.
MERTK/FLT3 Downstream Signaling
The primary downstream signaling pathways affected by UNC2025 include:
-
PI3K/AKT Pathway: Inhibition of this pathway reduces cell survival and promotes apoptosis.
-
RAS/MEK/ERK Pathway: Blockade of this pathway inhibits cell proliferation and differentiation.
-
JAK/STAT Pathway: Specifically, STAT6 phosphorylation is decreased, impacting gene transcription related to cell survival and proliferation.
Cellular Consequences
The inhibition of these signaling pathways by UNC2025 results in several key anti-cancer effects:
-
Induction of Apoptosis: By blocking pro-survival signals, UNC2025 triggers programmed cell death in cancer cells.
-
Inhibition of Proliferation: The blockade of mitogenic pathways leads to a reduction in the rate of cancer cell division.
-
Reduced Colony Formation: UNC2025 diminishes the ability of cancer cells to form colonies in an anchorage-independent manner, a hallmark of tumorigenicity.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound.
Western Blot for MERTK Phosphorylation
This protocol is designed to assess the inhibitory effect of UNC2025 on MERTK autophosphorylation in a cellular context.
Materials:
-
MERTK-expressing cell line (e.g., MOLM-13, 697)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with varying concentrations of UNC2025 or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell line
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[4]
-
Compound Treatment: Add serial dilutions of UNC2025 or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a characteristic of transformed cells.
Materials:
-
Leukemia cell line
-
This compound
-
Agar
-
Cell culture medium
-
6-well plates
-
Crystal violet solution
Procedure:
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
Cell-Agar Layer: Mix a single-cell suspension with 0.3-0.4% agar in cell culture medium containing various concentrations of UNC2025 or vehicle control.
-
Plating: Overlay the base agar with the cell-agar suspension.
-
Incubation: Incubate the plates at 37°C for 2-3 weeks, feeding the colonies with fresh medium containing the respective treatments every 2-3 days.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
In Vivo Leukemia Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of UNC2025 in a mouse model of leukemia.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Leukemia cell line (e.g., MOLM-13)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Flow cytometry reagents for monitoring engraftment
Procedure:
-
Cell Implantation: Inject leukemia cells intravenously or subcutaneously into immunodeficient mice.[6]
-
Engraftment Monitoring: Monitor for leukemia engraftment by measuring tumor volume (for subcutaneous models) or by flow cytometry of peripheral blood for human CD45+ cells (for disseminated models).[7]
-
Treatment Initiation: Once tumors are established or a certain level of engraftment is reached, randomize mice into treatment groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule.[1]
-
Efficacy Assessment: Monitor tumor growth, survival, and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tissues can be harvested for pharmacodynamic analysis, such as Western blotting for p-MERTK.
Solution Preparation and Handling
In Vitro Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
In Vivo Formulation:
-
For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water or a solution containing DMSO, PEG300, Tween-80, and saline.[2]
-
It is recommended to prepare the in vivo formulation fresh for each day of dosing.[1]
Safety Precautions:
-
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection).
-
Handle the compound in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a promising dual MERTK/FLT3 inhibitor with a well-defined mechanism of action and favorable preclinical characteristics. Its ability to potently and selectively inhibit key oncogenic signaling pathways, leading to apoptosis and reduced proliferation in cancer cells, supports its continued investigation as a potential therapeutic agent for hematological malignancies. The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of UNC2025.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
UNC2025 Hydrochloride: A Deep Dive into its Function as a Dual MER/FLT3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2025 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting MER proto-oncogene, tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] As a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, MERTK is implicated in the oncogenesis of numerous human cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC).[4][5] Its aberrant activation promotes cancer cell survival, tumorigenesis, and chemoresistance.[4][5] Similarly, activating mutations in FLT3 are prevalent in AML and are considered a key oncogenic driver.[4] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, presenting key data and experimental methodologies for the scientific community.
Core Function and Mechanism of Action
This compound functions as a dual inhibitor of MERTK and FLT3, exhibiting high potency with IC50 values in the sub-nanomolar range.[1][2][3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[2][3] UNC2025 demonstrates significant selectivity for MERTK and FLT3 over other kinases, including other members of the TAM family like Axl and Tyro3.[1][4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values, highlighting its potent and selective activity.
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| MER (MERTK) | 0.74 [1][2][3] | 0.16 ± 0.06[4] | Primary Target |
| FLT3 | 0.8 [1][2][3] | 0.59 ± 0.32[4] | Primary Target |
| AXL | 122[2][3] | 13.3 ± 8.3[4] | >45-fold selectivity for MERTK over AXL[2][3] |
| Tyro3 | 37[5] | 4.67 ± 2.82[4] | - |
| TRKA | 1.67[2][6] | - | - |
| TRKC | 4.38[2][6] | - | - |
| QIK | 5.75[2][6] | - | - |
| SLK | 6.14[2][6] | - | - |
| NuaK1 | 7.97[2][6] | - | - |
| KIT (c-Kit) | 8.18[2][6] | - | - |
| Met (c-Met) | 364[2][6] | - | >700-fold less active against Met compared to Mer[4] |
Cellular and In Vivo Efficacy
In preclinical studies, UNC2025 has demonstrated significant anti-cancer activity in various models:
-
Inhibition of Downstream Signaling: UNC2025 treatment leads to a dose-dependent decrease in the phosphorylation of MERTK and its downstream signaling components, including AKT, ERK1/2, and STAT6.[2][3][7]
-
Induction of Apoptosis and Inhibition of Proliferation: The compound induces apoptotic cell death and decreases colony formation in cancer cell lines.[1][7]
-
In Vivo Tumor Growth Inhibition: Oral administration of UNC2025 has been shown to inhibit tumor growth in mouse xenograft models of acute leukemia and NSCLC.[1]
Experimental Protocols
In Vitro MERTK Phosphorylation Inhibition Assay
This protocol outlines the general steps to assess the inhibition of MERTK phosphorylation in a cellular context.
-
Cell Culture and Treatment: Culture MERTK-expressing cells (e.g., 697 B-ALL cells) to the desired confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[2][3][6]
-
Phosphatase Inhibition: To stabilize the phosphorylated form of MERTK, add a phosphatase inhibitor such as pervanadate (B1264367) to the cell cultures for a short period (e.g., 3 minutes) before cell lysis.[4][6]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Immunoprecipitation: Immunoprecipitate MERTK from the cell lysates using an anti-MERTK antibody.
-
Immunoblotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against phospho-MERTK and total MERTK to detect the levels of phosphorylated and total protein, respectively.[4][6]
-
Data Analysis: Quantify the band intensities to determine the relative levels of phospho-MERTK and total MERTK. Calculate the IC50 value for the inhibition of MERTK phosphorylation.[4]
Visualizations
Signaling Pathway of UNC2025 Action
Caption: UNC2025 inhibits MERTK/FLT3 signaling pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining UNC2025 IC50.
Conclusion
This compound is a highly potent and selective dual inhibitor of MERTK and FLT3 receptor tyrosine kinases. Its ability to block key pro-survival and proliferative signaling pathways has been demonstrated in a variety of preclinical cancer models. The data presented in this guide underscore the therapeutic potential of UNC2025 and provide a foundation for further investigation and development in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
UNC2025 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2025 hydrochloride is a potent, orally bioavailable dual inhibitor of Mer and Fms-like tyrosine kinase 3 (Flt3).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of acute leukemia.[1][3] All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.
Discovery and Lead Optimization
The development of this compound stemmed from a lead optimization program aimed at improving the drug metabolism and pharmacokinetic (DMPK) properties of a precursor compound, UNC1062.[2][4] While UNC1062 was a potent Mer tyrosine kinase inhibitor, its poor pharmacokinetic profile, including low oral bioavailability, limited its in vivo applications.[2][4]
The strategic modification of UNC1062 led to the identification of UNC2025, which exhibited significantly improved DMPK properties, including excellent oral bioavailability.[5][6] This enhancement was achieved through structural modifications that addressed the metabolic liabilities of the parent compound.[5] Surprisingly, kinome profiling revealed that UNC2025 is a potent dual inhibitor of both Mer and Flt3, another important therapeutic target in acute myeloid leukemia (AML).[2][4]
Synthesis of this compound
The synthesis of UNC2025 is a multi-step process. The hydrochloride salt is prepared in the final step to improve the compound's solubility.[5] A general outline of the synthetic workflow is presented below.
Experimental Protocol for Synthesis
The synthesis of UNC2025 involves the construction of a pyrrolo[2,3-d]pyrimidine scaffold, followed by sequential cross-coupling reactions to introduce the necessary substituents. The final step involves the formation of the hydrochloride salt.
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core The synthesis begins with commercially available starting materials to construct the core heterocyclic ring system. This typically involves condensation and cyclization reactions.
Step 2: Suzuki-Miyaura Cross-Coupling A key step is the Suzuki-Miyaura coupling reaction to introduce an aryl group at a specific position of the pyrrolopyrimidine core. This reaction utilizes a palladium catalyst and a suitable boronic acid derivative.
Step 3: Buchwald-Hartwig Amination Following the Suzuki coupling, a Buchwald-Hartwig amination reaction is employed to introduce the amino-cyclohexyl moiety. This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond.
Step 4: Final Modification and Purification The penultimate step may involve modifications to other functional groups on the molecule. The crude product is then purified using techniques such as column chromatography.
Step 5: Hydrochloride Salt Formation The purified free base of UNC2025 is dissolved in a suitable solvent and treated with hydrochloric acid (typically a solution in dioxane or another organic solvent) to precipitate UNC2025 as its hydrochloride salt. The salt is then collected by filtration and dried.[5]
Biological Activity and Mechanism of Action
UNC2025 is a potent, ATP-competitive inhibitor of both Mer and Flt3 kinases.[1] Its dual inhibitory activity makes it a promising candidate for the treatment of leukemias where these kinases are aberrantly activated.
In Vitro Potency and Selectivity
UNC2025 demonstrates sub-nanomolar inhibitory activity against Mer and Flt3 in enzymatic assays.[1] A kinome scan against a panel of 305 kinases revealed that UNC2025 has excellent selectivity for Mer and Flt3 over other kinases.[6][7]
| Target Kinase | IC50 (nM) | Ki (nM) |
| Mer | 0.74 | 0.16 |
| Flt3 | 0.8 | - |
| Axl | 122 | 13.3 |
| Tyro3 | 301 | - |
| TRKA | 1.67 | - |
| TRKC | 4.38 | - |
| KIT | 8.18 | - |
Cellular Activity
In cell-based assays, UNC2025 effectively inhibits the phosphorylation of Mer and Flt3, leading to the suppression of downstream signaling pathways.[1][6] Treatment with UNC2025 in leukemia cell lines results in the inhibition of pro-survival signaling and the induction of apoptosis.[6]
| Cell Line | Target | Cellular IC50 (nM) |
| 697 (B-ALL) | p-Mer | 2.7 |
| Molm-14 (AML) | p-Flt3 | 14 |
Signaling Pathway
UNC2025 exerts its anti-leukemic effects by inhibiting the phosphorylation of Mer and Flt3, which in turn blocks the activation of key downstream signaling molecules, including STAT6, AKT, and ERK1/2.[1][6] This disruption of critical survival pathways ultimately leads to apoptosis in cancer cells.
In Vivo Pharmacokinetics
UNC2025 exhibits excellent pharmacokinetic properties in mice, including 100% oral bioavailability, a longer half-life, and low clearance.[5][6] These favorable characteristics make it suitable for in vivo studies and potential clinical development.
| Parameter | Value |
| Oral Bioavailability (F%) | 100 |
| Half-life (T1/2, h) | 3.8 |
| Clearance (CL, mL/min/kg) | 9.2 |
| Cmax (µM) at 3 mg/kg p.o. | 1.6 |
| AUClast (h·µM) at 3 mg/kg p.o. | 9.2 |
Experimental Methodologies
In Vitro Kinase Inhibition Assay
The inhibitory activity of UNC2025 against various kinases is determined using a microcapillary electrophoresis assay. The assay measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cellular Phosphorylation Assay
Leukemia cell lines (e.g., 697 for Mer, Molm-14 for Flt3) are treated with a range of UNC2025 concentrations for a specified period (e.g., 1 hour).[8] Following treatment, cell lysates are prepared, and the levels of phosphorylated and total target proteins (Mer or Flt3) are determined by immunoprecipitation followed by Western blotting.[8] Densitometry is used to quantify the protein bands, and the cellular IC50 for inhibition of phosphorylation is calculated.[8]
Conclusion
This compound is a potent and selective dual inhibitor of Mer and Flt3 kinases with excellent oral bioavailability and favorable pharmacokinetic properties. Its ability to inhibit key pro-survival signaling pathways in leukemia cells highlights its potential as a therapeutic agent for acute leukemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of UNC2025, serving as a valuable resource for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]
- 8. pubs.acs.org [pubs.acs.org]
UNC2025 Hydrochloride: A Technical Guide to a Novel MER/FLT3 Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2025 hydrochloride is a potent, orally bioavailable, small-molecule dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] Exhibiting nanomolar efficacy against both wild-type and mutated forms of these kinases, UNC2025 has emerged as a significant investigational agent, particularly in the context of acute myeloid leukemia (AML) and other hematological malignancies.[6][7][8] This technical guide provides a comprehensive overview of UNC2025, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and relevant signaling pathways.
Introduction
Receptor tyrosine kinases (RTKs) are critical mediators of cellular signaling, and their aberrant activation is a common driver of oncogenesis. MERTK, a member of the TYRO3, AXL, MER (TAM) family, and FLT3 are both RTKs implicated in the proliferation, survival, and chemoresistance of cancer cells.[8] UNC2025 was developed as a highly selective, ATP-competitive inhibitor targeting both MERTK and FLT3.[2] Its dual-targeting capability makes it a promising therapeutic candidate, particularly in AML where FLT3 mutations are prevalent and MERTK is often overexpressed.[6][8]
Mechanism of Action
UNC2025 exerts its therapeutic effect by binding to the ATP-binding pocket of MERTK and FLT3, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] Inhibition of MERTK and FLT3 by UNC2025 leads to the downregulation of key pro-survival and proliferative pathways, including STAT6, AKT, and ERK1/2.[2][6] This ultimately results in the induction of apoptosis, reduction of cell proliferation, and decreased colony formation in cancer cells dependent on MERTK and/or FLT3 signaling.[6][7]
Quantitative Data
The inhibitory activity of UNC2025 has been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of UNC2025
| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| MER | Enzymatic | 0.74 | 0.16 | |
| FLT3 | Enzymatic | 0.8 | 0.59 | |
| AXL | Enzymatic | 122 | 13.3 | >45-fold selectivity for MERTK over AXL.[2][6] |
| TYRO3 | Enzymatic | 17 | - | |
| TRKA | Enzymatic | 1.67 | - | |
| TRKC | Enzymatic | 4.38 | - | |
| KIT | Enzymatic | 8.18 | - | |
| Met | Enzymatic | 364 | - | |
| p-MERTK | Cell-based (697 B-ALL) | 2.7 | - | Inhibition of MERTK phosphorylation in a cellular context.[2][9] |
| p-FLT3 | Cell-based (Molm-14) | 14 | - | Inhibition of FLT3 phosphorylation in FLT3-ITD positive cells.[2][9] |
Table 2: Pharmacokinetic Properties of UNC2025 in Mice
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 3.8 hours | Intravenous/Oral |
| Clearance (CL) | 9.2 mL/min/kg | Intravenous |
| Oral Bioavailability (F) | 100% | Oral |
| Tmax | 0.50 hours | Oral (3 mg/kg) |
| Cmax | 1.6 µM | Oral (3 mg/kg) |
| AUClast | 9.2 h*µM | Oral (3 mg/kg) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of UNC2025.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of UNC2025 against MER and FLT3 kinases.
Materials:
-
Recombinant human MER and FLT3 kinase domains.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
Suitable peptide substrate.
-
This compound.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of UNC2025 in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the diluted UNC2025 or DMSO (vehicle control).
-
Add the recombinant kinase and peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Determine IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (Western Blot)
This protocol details the assessment of UNC2025's ability to inhibit MERTK and FLT3 phosphorylation in leukemia cell lines.
Materials:
-
MERTK-expressing cell lines (e.g., 697 B-ALL) and FLT3-ITD positive cell lines (e.g., Molm-14).
-
Complete culture medium.
-
This compound.
-
Pervanadate (B1264367) solution (phosphatase inhibitor).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-MERTK, anti-MERTK, anti-p-FLT3, anti-FLT3, anti-p-STAT6, anti-STAT6, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture leukemia cells to the desired density.
-
Treat cells with varying concentrations of UNC2025 or DMSO for 1 hour.[2]
-
To stabilize phosphorylated proteins, add freshly prepared pervanadate to the cell cultures for a short period (e.g., 3-10 minutes) before harvesting.[8][9]
-
Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
For analysis of p-MERTK and p-FLT3, immunoprecipitation of the target protein may be performed prior to Western blotting.[8][9]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of UNC2025 on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., 697, Kasumi-1, NOMO-1).
-
Complete culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed leukemia cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of UNC2025 or DMSO.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay (Soft Agar)
This assay assesses the effect of UNC2025 on the anchorage-independent growth of leukemia cells.
Materials:
-
Leukemia cell lines.
-
Complete culture medium.
-
This compound.
-
Noble agar (B569324).
-
6-well plates.
-
MTT or crystal violet for staining.
Procedure:
-
Prepare a base layer of 0.5-0.7% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer by mixing a single-cell suspension of leukemia cells with 0.3-0.4% agar in complete medium containing various concentrations of UNC2025 or DMSO.
-
Overlay the top layer onto the base layer and allow it to solidify.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-21 days, refreshing the medium with UNC2025 or DMSO periodically.[10]
-
After the incubation period, stain the colonies with MTT or crystal violet.
-
Count the number of colonies using a microscope or imaging system.
-
Quantify the reduction in colony formation relative to the vehicle-treated control.
In Vivo Xenograft Model
This protocol describes a murine xenograft model to evaluate the in vivo efficacy of UNC2025.
Materials:
-
Immunodeficient mice (e.g., NSG or NOD/SCID).
-
Human leukemia cell lines (e.g., 697 B-ALL) or patient-derived AML cells.
-
This compound formulated for oral gavage (e.g., in saline).
-
Vehicle control.
-
Calipers for tumor measurement (if applicable).
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Procedure:
-
Inoculate immunodeficient mice with leukemia cells, typically via tail vein injection for disseminated disease models.[11]
-
Allow the leukemia to establish for a specified period.
-
Randomize mice into treatment and control groups.
-
Administer UNC2025 (e.g., 50 or 75 mg/kg) or vehicle daily via oral gavage.[11]
-
Monitor disease progression through methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood for human CD45+ cells.[10]
-
Monitor animal health and body weight regularly.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (bone marrow, spleen) for further analysis of leukemic burden.
-
Analyze survival data using Kaplan-Meier curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, visualize key signaling pathways and experimental workflows related to UNC2025.
Caption: MER and FLT3 signaling pathways and the inhibitory action of UNC2025.
Caption: In vitro experimental workflow for evaluating UNC2025 efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. texaschildrens.org [texaschildrens.org]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soft agar colony formation assay to quantify mouse embryonic fibroblast transformation after Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
UNC2025 Hydrochloride: A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC2025 hydrochloride has emerged as a potent and orally bioavailable small molecule inhibitor with significant therapeutic potential in acute myeloid leukemia (AML). As a dual inhibitor of MERTK and FLT3, two receptor tyrosine kinases frequently implicated in AML pathogenesis, UNC2025 effectively disrupts key pro-survival signaling pathways, induces apoptosis, and curtails leukemic cell proliferation. This technical guide provides a comprehensive overview of UNC2025's mechanism of action, summarizes key quantitative data from preclinical studies, details essential experimental protocols for its evaluation, and visualizes the critical signaling pathways it modulates.
Mechanism of Action
This compound is an ATP-competitive inhibitor that demonstrates high potency against both MERTK and FLT3.[1] MERTK is ectopically expressed in over 80% of AML cases, while activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are present in approximately 30% of adult AML patients and are associated with a poor prognosis.[2][3] By simultaneously targeting these two kinases, UNC2025 offers a promising therapeutic strategy for a broad range of AML subtypes.[3][4]
The inhibition of MERTK and FLT3 by UNC2025 leads to the downstream suppression of critical pro-survival and proliferative signaling cascades. Notably, treatment with UNC2025 has been shown to decrease the phosphorylation of key signaling molecules including STAT6, AKT, and ERK1/2 in AML cell lines.[1][2] This disruption of downstream signaling ultimately culminates in the induction of apoptosis and a reduction in colony formation of leukemic cells.[2][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound in AML research.
Table 1: In Vitro Inhibitory Activity of UNC2025
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| MER (enzymatic) | Kinase Assay | 0.74 nM | [1][5] |
| FLT3 (enzymatic) | Kinase Assay | 0.8 nM | [1][5] |
| Axl (enzymatic) | Kinase Assay | 122 nM | [1][6] |
| Tyro3 (enzymatic) | Kinase Assay | 301 nM | [6] |
| Mer Phosphorylation (697 B-ALL cells) | Cellular Assay | 2.7 nM | [2][3][4][5] |
| Flt3 Phosphorylation (Molm-14 AML cells) | Cellular Assay | 14 nM | [1][3][4][6] |
| Molm-14 (AML, FLT3-ITD positive) | Colony Formation | Significant Inhibition | [3][4][5] |
| Kasumi-1 (AML) | Apoptosis/Proliferation | Dose-dependent effects | [2] |
| NOMO-1 (AML) | Apoptosis/Proliferation | Dose-dependent effects | [2] |
| Primary AML Patient Samples (M0 subtype) | UNC2025 Sensitivity | <70 nM | [2] |
Table 2: In Vivo Efficacy of UNC2025 in AML Xenograft Models
| Xenograft Model | Treatment Regimen | Key Findings | Reference |
| 697 B-ALL Xenograft | 3 mg/kg, p.o. | Effective target inhibition in bone marrow | [2][5] |
| NOMO-1 AML Xenograft | 75 mg/kg, daily, p.o. | Increased median survival from 15.5 to 37 days | [2] |
| Patient-Derived AML Xenograft | 75 mg/kg, daily, p.o. | Induced disease regression | [2] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the efficacy of this compound in AML research.
Cell Culture and Reagents
-
Cell Lines: MERTK-expressing AML cell lines such as Molm-14 (FLT3-ITD positive), Kasumi-1, and NOMO-1 can be utilized.[2] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: For in vitro studies, this compound (Selleck Chemicals) can be dissolved in fresh DMSO to create a stock solution (e.g., 25-100 mg/mL).[5] For in vivo studies, a formulation can be prepared by dissolving the compound in a vehicle such as a mixture of PEG300, Tween80, and ddH2O.[5]
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Seed AML cells (e.g., Kasumi-1) and allow them to adhere or grow to a suitable density. Treat the cells with varying concentrations of UNC2025 (e.g., 25-300 nM) or vehicle (DMSO) for 1 hour.[1]
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Immunoblotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MERTK, MERTK, p-STAT6, STAT6, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Apoptosis Assays
-
Cell Seeding: Seed AML cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a range of UNC2025 concentrations for 48 hours.[1]
-
Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Apoptosis Assessment (Annexin V/PI Staining): Harvest the treated cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes. Analyze the cells by flow cytometry.
Colony Formation Assay
-
Base Layer: Prepare a base layer of 0.5% agar (B569324) in culture medium in 6-well plates.
-
Cell Layer: Mix AML cells (e.g., Molm-14) with 0.35% agar in culture medium containing various concentrations of UNC2025 or vehicle.[3][4]
-
Incubation: Plate the cell-agar mixture on top of the base layer and incubate for 10-21 days, refreshing the medium with the respective treatments every 3-4 days.[7]
-
Staining and Counting: Stain the colonies with crystal violet or MTT and count the number of colonies using a microscope.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by UNC2025 and a typical experimental workflow.
Caption: UNC2025 inhibits MERTK/FLT3, suppressing downstream signaling and promoting apoptosis.
Caption: A typical workflow for preclinical evaluation of UNC2025 in AML research.
Resistance Mechanisms and Future Directions
While UNC2025 shows significant promise, the development of resistance is a potential challenge.[2] Possible mechanisms of resistance may involve the activation of compensatory signaling pathways.[2] Further research is needed to fully elucidate these mechanisms and to develop strategies to overcome them.
Future research should also focus on combination therapies. Preclinical studies have suggested that UNC2025 can enhance the efficacy of conventional chemotherapeutic agents like methotrexate (B535133).[2] Investigating synergistic combinations with other targeted agents or immunotherapies could further improve therapeutic outcomes for AML patients. The favorable pharmacokinetic properties of UNC2025, including its oral bioavailability, make it a strong candidate for clinical development, both as a monotherapy and as part of combination regimens.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
UNC2025 Hydrochloride: A Technical Guide to its Role in TAM Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC2025 hydrochloride, a potent and orally bioavailable small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, with a particular focus on its role in modulating TAM kinase signaling. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.
Introduction to UNC2025 and TAM Kinases
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer (MERTK), are key regulators of cellular processes such as proliferation, survival, and efferocytosis (the clearance of apoptotic cells).[1] Their dysregulation is implicated in various pathologies, including cancer and autoimmune diseases. Gas6 (Growth arrest-specific 6) is a primary ligand for all three TAM receptors, mediating their activation.[2]
This compound has emerged as a critical tool for investigating TAM kinase biology and as a potential therapeutic agent. It functions as an ATP-competitive inhibitor, with high potency against MERTK and Fms-like tyrosine kinase 3 (FLT3).[3][4] Its selectivity for MERTK over other TAM family members, Axl and Tyro3, makes it a valuable instrument for dissecting the specific roles of MERTK in various signaling cascades.[5]
Quantitative Data: In Vitro and Cellular Potency
UNC2025 exhibits potent inhibitory activity against MERTK and FLT3 in both enzymatic and cell-based assays. Its selectivity for MERTK over Axl and Tyro3 is a key feature.
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Mer | Enzymatic | 0.74 | 0.16 | [3][5] |
| Flt3 | Enzymatic | 0.8 | - | [3] |
| Axl | Enzymatic | 122 | 13.3 | [3][5] |
| Tyro3 | Enzymatic | - | - | - |
| Mer | Cell-based (p-Mer) | 2.7 | - | [5][6] |
| Flt3 | Cell-based (p-Flt3) | 14 | - | [6] |
| Axl | Cell-based (p-Axl) | 122 | - | [6] |
| Tyro3 | Cell-based (p-Tyro3) | 301 | - | [6] |
Table 1: Inhibitory Activity of UNC2025 against TAM Family and Other Kinases. IC50 values represent the concentration of UNC2025 required to inhibit 50% of the kinase activity. Ki values represent the inhibition constant.
Signaling Pathways Modulated by UNC2025
UNC2025 primarily exerts its effects by inhibiting the phosphorylation and activation of MERTK. This blockade disrupts downstream signaling cascades that are crucial for cell survival and proliferation.
Canonical TAM Kinase Signaling Pathway
Activation of TAM receptors by their ligand, Gas6, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for various downstream signaling molecules, initiating multiple signaling cascades.
References
- 1. Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
UNC2025 Hydrochloride: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC2025 hydrochloride, a potent and orally bioavailable dual inhibitor of MER and FLT3 receptor tyrosine kinases. It is intended for researchers and scientists in the field of oncology and drug development, offering a centralized resource for utilizing UNC2025 in cancer cell line studies. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate the design and execution of preclinical research.
Core Mechanism of Action
UNC2025 is an ATP-competitive inhibitor with high affinity for both MER and Fms-like tyrosine kinase 3 (FLT3).[1] The MER receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is aberrantly expressed in various hematological and solid tumors, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), melanoma, and glioblastoma.[2] Its activation promotes cancer cell survival, tumorigenesis, and chemoresistance.[2] Similarly, activating mutations in FLT3, particularly internal tandem duplications (ITD), are prevalent in AML and are considered key oncogenic drivers.[2] By dually targeting MER and FLT3, UNC2025 offers a therapeutic strategy for a range of cancers dependent on these signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of UNC2025 against various kinases and its effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of UNC2025
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |
| MER | 0.74[1][3], 0.46[1] | 0.16[4] | High potency |
| FLT3 | 0.8[1][3], 0.69[5] | - | High potency, similar to MER |
| Axl | 14[3], 29[5], 122[1][3] | 13.3[1][4] | >45-fold selectivity for MERTK relative to Axl[1][4] |
| Tyro3 | 17[3], 37[5], 301[3] | - | 40- to 100-fold selectivity for Mer over Tyro3[3] |
| TRKA | 1.67[1] | - | |
| TRKC | 4.38[1] | - | |
| QIK | 5.75[1] | - | |
| SLK | 6.14[1] | - | |
| NuaK1 | 7.97[1] | - | |
| KIT | 8.18[1] | - | |
| Met | 364[1] | - | ~700-fold less active against Met compared to Mer[3] |
Table 2: Cellular Activity of UNC2025 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Observations |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation Inhibition | 2.7[2][3][6] | Potent inhibition of MER phosphorylation.[2][6] |
| Molm-14 | Acute Myeloid Leukemia (AML) | Flt3 Phosphorylation Inhibition | 14[2][3] | Effective inhibition in FLT3-ITD positive cells.[2][3] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | - | Significant inhibition of colony formation at 300 nM.[2][6] |
| Molm-14 | Acute Myeloid Leukemia (AML) | Colony Formation | - | Significant inhibition of colony formation at 50 nM.[2][6] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | Downstream Signaling | - | Inhibition of pAKT and pERK1/2.[6] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Downstream Signaling | - | Inhibition of pAKT and pERK1/2.[6] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | MERTK Phosphorylation | - | Dose-dependent decrease in MERTK phosphorylation.[4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by UNC2025 and a general workflow for its in vitro evaluation.
Caption: UNC2025 inhibits MER/FLT3 signaling pathways.
Caption: General workflow for in vitro UNC2025 studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are synthesized from published studies and should be adapted as needed for specific cell lines and experimental goals.
Cell Viability Assay
-
Objective: To determine the effect of UNC2025 on the proliferation and viability of cancer cell lines and to calculate the IC50 value.
-
Methodology:
-
Cell Seeding: Seed mononuclear cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 14 nM to 10 µM.[1][7] Include a vehicle control (e.g., DMSO).
-
Treatment: Add 100 µL of the 2X UNC2025 dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1][7]
-
Viability Assessment: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To assess the inhibitory effect of UNC2025 on the phosphorylation of MER, FLT3, and their downstream signaling targets (e.g., STAT6, AKT, ERK1/2).
-
Methodology:
-
Cell Treatment: Seed cells (e.g., 697 B-ALL, Kasumi-1 AML) in 6-well plates. Once they reach the desired confluence, treat with various concentrations of UNC2025 (e.g., 25-300 nM) or vehicle for 1 hour.[1][4][7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., MPER) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-MER, total MER, p-FLT3, total FLT3, p-AKT, total AKT, p-ERK1/2, total ERK, p-STAT6, total STAT6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Colony Formation Assay (Soft Agar)
-
Objective: To evaluate the effect of UNC2025 on the anchorage-independent growth of cancer cells.
-
Methodology:
-
Base Layer: Prepare a base layer of 0.5-0.7% agar (B569324) in culture medium in 6-well plates and allow it to solidify.
-
Cell Layer: Resuspend cells (e.g., A549, Molm-14) in culture medium containing 0.35% agar.[2][5]
-
Plating: Plate the cell-agar mixture on top of the base layer.
-
Treatment: Overlay the agar with culture medium containing UNC2025 at the desired concentration (e.g., 50 nM for Molm-14, 300 nM for A549) or vehicle.[2][5]
-
Incubation and Maintenance: Incubate the plates for 2-4 weeks at 37°C in a humidified incubator. Refresh the medium and compound 2-3 times per week.[2][5]
-
Staining and Counting: Stain the colonies with crystal violet or a similar stain and count them using a microscope.
-
Analysis: Compare the number and size of colonies in the UNC2025-treated wells to the vehicle-treated controls.
-
Conclusion
This compound is a valuable tool for investigating cancers driven by MER and FLT3 signaling. Its high potency, oral bioavailability, and well-characterized mechanism of action make it a suitable candidate for preclinical studies. This guide provides a foundational framework for researchers to design and implement robust experiments to further elucidate the therapeutic potential of UNC2025 in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
UNC2025 Hydrochloride: A Novel Therapeutic Avenue in Drug-Resistant Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical investigation of UNC2025 hydrochloride, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases, in the context of drug-resistant leukemia. This document details the mechanism of action, summarizes key quantitative data from pre-clinical studies, outlines relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Drug resistance remains a significant hurdle in the successful treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). The overexpression and aberrant activation of receptor tyrosine kinases are critical drivers of oncogenesis, tumor cell survival, and chemoresistance.[1][2] MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is ectopically expressed in a significant percentage of ALL (30-50%) and AML (over 80%) cases, making it a compelling therapeutic target.[3][4][5] Similarly, activating mutations in FLT3 are prevalent in a substantial portion of AML patients and are associated with a poor prognosis.[1]
This compound has emerged as a promising therapeutic agent due to its potent, ATP-competitive dual inhibitory activity against both MERTK and FLT3.[6] Pre-clinical studies have demonstrated its ability to inhibit pro-survival signaling, induce apoptosis, and reduce proliferation in MERTK-expressing leukemia cell lines and patient samples.[3][4][5] This guide synthesizes the available data to provide a detailed resource for researchers exploring the therapeutic potential of UNC2025 in drug-resistant leukemia.
Mechanism of Action and Signaling Pathways
UNC2025 exerts its anti-leukemic effects by targeting the MERTK and FLT3 receptor tyrosine kinases. Upon inhibition, UNC2025 disrupts downstream pro-survival signaling pathways that are crucial for the proliferation and survival of leukemia cells. The primary signaling cascades affected include the STAT6, AKT, and ERK1/2 pathways.[3][6]
The diagram below illustrates the signaling pathway targeted by UNC2025.
Caption: UNC2025 inhibits MERTK and FLT3 signaling pathways.
Quantitative Data Summary
The efficacy of UNC2025 has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of UNC2025
| Target | Cell Line | Assay | IC50 Value | Reference |
| MERTK | 697 B-ALL | Mer Phosphorylation | 2.7 nM | [1][2][7] |
| FLT3 | Molm-14 AML | Flt3 Phosphorylation | 14 nM | [1][2][6] |
| MERTK | - | Kinase Assay | 0.74 nM | [6] |
| FLT3 | - | Kinase Assay | 0.8 nM | [6] |
| Axl | - | Kinase Assay | 122 nM | [6] |
| Tyro3 | - | Cellular Phosphorylation | 301 nM | [2] |
Table 2: In Vivo Efficacy of UNC2025 in Leukemia Xenograft Models
| Leukemia Model | Dosing Regimen | Key Outcomes | Reference |
| 697 B-ALL Xenograft | 3 mg/kg, single oral dose | >90% decrease in Mer phosphorylation in bone marrow leukemia cells | [1] |
| 697 B-ALL Xenograft | 50 or 75 mg/kg, daily | Dose-dependent reduction in tumor burden and increased median survival | [6] |
| Patient-Derived AML Xenograft | 75 mg/kg, daily | Induced disease regression | [3][4][5][8] |
| Multiple Xenograft Models | Not specified | Consistent two-fold increase in median survival | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of UNC2025.
Cell Lines and Culture
-
Cell Lines:
-
697 B-ALL (MERTK-expressing)
-
Kasumi-1 AML (MERTK-expressing)
-
Molm-14 AML (FLT3-ITD positive)
-
-
Culture Conditions: Cells are cultured in RPMI medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 μg/mL).[9]
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the inhibition of MERTK, FLT3, and downstream signaling proteins.
Caption: Experimental workflow for Western Blot analysis.
Protocol:
-
Culture leukemia cells to sub-confluency.
-
Treat cells with the desired concentrations of UNC2025 or vehicle (DMSO) for the specified duration (e.g., 1 hour).[3][4][6]
-
To stabilize phosphorylated proteins, add a phosphatase inhibitor like pervanadate to the culture for a short period (e.g., 3-10 minutes) before harvesting.[1][2][4]
-
Lyse the cells to extract total protein.
-
For MERTK and FLT3 phosphorylation analysis, immunoprecipitate the target protein from the cell lysates.[1][2]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MERTK, MERTK, p-AKT, AKT, p-ERK, ERK, p-STAT6, STAT6).[3][6]
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection method and quantify the relative protein levels using densitometry.[1][2]
In Vivo Xenograft Studies
These studies are crucial for evaluating the therapeutic efficacy of UNC2025 in a living organism.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID/gamma or NSGS mice).[1][4]
-
Tumor Cell Inoculation: Inoculate the mice with human leukemia cells (e.g., 697 B-ALL or primary patient-derived AML cells) via tail vein injection.[4]
-
Treatment: Once the leukemia is established, begin daily oral administration of UNC2025 at the desired doses (e.g., 50 mg/kg or 75 mg/kg) or a vehicle control.[4]
-
Monitoring: Monitor disease progression by measuring tumor burden (e.g., through bioluminescence imaging if using luciferase-expressing cells or flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen).[3][4]
-
Survival Analysis: Monitor the survival of the mice in each treatment group.
-
Pharmacodynamic Analysis: To assess target inhibition in vivo, collect bone marrow cells at a specific time point after a single oral dose of UNC2025 (e.g., 30 minutes post 3 mg/kg dose) and perform Western blot analysis for phosphorylated MERTK.[1]
Conclusion
This compound demonstrates significant pre-clinical activity against drug-resistant leukemia by dually inhibiting MERTK and FLT3 signaling pathways. The data presented in this guide highlight its potential to overcome resistance mechanisms and improve therapeutic outcomes. The detailed experimental protocols provide a foundation for further research into the clinical translation of UNC2025 and other MERTK/FLT3 inhibitors. Further investigation into the mechanisms of acquired resistance to UNC2025 will be crucial for the development of effective combination therapies.[3]
References
- 1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of UNC2025 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the publicly available preclinical data for UNC2025 hydrochloride, a potent, orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3). The information is compiled and presented to support further research and development efforts in oncology and other relevant fields.
Executive Summary
UNC2025 is a small molecule tyrosine kinase inhibitor with sub-nanomolar potency against MERTK and FLT3.[1][2] Preclinical investigations have demonstrated its efficacy in various cancer models, particularly in acute leukemia.[3][4] The compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and a half-life suitable for in vivo studies in murine models.[3][4] Mechanistically, UNC2025 inhibits the phosphorylation of MERTK and FLT3, leading to the downregulation of key pro-survival signaling pathways, induction of apoptosis, and inhibition of proliferation in cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of UNC2025.
Table 1: In Vitro Kinase and Cellular Potency
| Target/Cell Line | Assay Type | IC50 / Ki Value | Reference |
| MER (Cell-free) | Kinase Assay | 0.74 nM | [1] |
| FLT3 (Cell-free) | Kinase Assay | 0.8 nM | [1] |
| Axl (Cell-free) | Kinase Assay | 14 nM | [1] |
| Tyro3 (Cell-free) | Kinase Assay | 17 nM | [1] |
| MERTK | Kinase Assay (Ki) | 0.16 nM | [4] |
| 697 (B-ALL) | Mer Phosphorylation | 2.7 nM | [1] |
| Molm-14 (AML) | Flt3 Phosphorylation | 14 nM | [4] |
| Primary Leukemia Samples | Cell Viability | Median IC50: 2.38 µM | [4] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing | Reference |
| Clearance | 9.2 mL/min/kg | 3 mg/kg (IV) | [2][4] |
| Half-life (t½) | 3.8 hours | 3 mg/kg (IV) | [3][4] |
| Oral Bioavailability | 100% | 3 mg/kg | [3][4] |
| Cmax (Oral) | 1.6 µM | 3 mg/kg | [2] |
| Tmax (Oral) | 0.50 hours | 3 mg/kg | [2] |
| AUClast (Oral) | 9.2 h*µM | 3 mg/kg | [2] |
Table 3: In Vivo Efficacy in Leukemia Xenograft Models
| Model | Treatment | Outcome | Reference |
| 697 B-ALL Xenograft | 50 or 75 mg/kg UNC2025 (oral, daily) | Dose-dependent reduction in tumor burden | [2] |
| 697 B-ALL Xenograft | 50 or 75 mg/kg UNC2025 (oral, daily) | Increased median survival (34 and 70 days, respectively, vs. 26 days for vehicle) | [2] |
| NOMO-1 AML Xenograft | UNC2025 | Increased median survival (37 days vs. 15.5 days for vehicle) | [3] |
| Patient-Derived AML Xenograft | 75 mg/kg UNC2025 (oral, daily) | Disease regression | [3] |
| 697 B-ALL Xenograft | 75 mg/kg UNC2025 + 1 mg/kg Methotrexate (B535133) | Increased sensitivity to methotrexate | [3] |
Experimental Protocols
This section details the methodologies for key preclinical experiments performed with UNC2025.
In Vitro Assays
3.1.1 Cellular Kinase Inhibition Assays (Phosphorylation)
-
Objective: To determine the potency of UNC2025 in inhibiting MERTK and FLT3 phosphorylation in cancer cell lines.
-
Cell Lines: 697 (B-ALL) and Molm-14 (AML, Flt3-ITD positive) cells were commonly used.[4]
-
Protocol:
-
Cells were cultured to sub-confluency and then treated with varying concentrations of UNC2025 or vehicle (DMSO) for 1 hour.[2][4]
-
To stabilize phosphoproteins, cultures were treated with a phosphatase inhibitor (e.g., pervanadate) for a short duration (e.g., 3-10 minutes) before cell lysis.[4]
-
Cells were lysed, and protein concentrations were determined.
-
The target proteins (MERTK or FLT3) were immunoprecipitated from the cell lysates.
-
Phosphorylated and total protein levels were detected by Western blot analysis using specific antibodies.[4]
-
Densitometry was used to quantify the relative levels of phosphorylated protein, and IC50 values were calculated.[4]
-
3.1.2 Cell Viability and Proliferation Assays
-
Objective: To assess the effect of UNC2025 on the viability and growth of cancer cells.
-
Methodology: Assays such as MTT reduction were utilized.[3]
-
Protocol:
-
Cells were seeded in 96-well plates at a density of approximately 3x10⁵ cells/mL.[3]
-
Cells were treated with a range of UNC2025 concentrations or vehicle for specified durations (e.g., 6, 24, 48, or 72 hours).[2][3]
-
For MTT assays, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution was added to dissolve the formazan crystals.
-
The absorbance was measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability was expressed as a percentage relative to the vehicle-treated control, and IC50 values were determined.
-
3.1.3 Colony Formation Assay
-
Objective: To evaluate the long-term proliferative capacity and clonogenic survival of cancer cells following UNC2025 treatment.
-
Methodology: Soft agar (B569324) or methylcellulose-based assays were performed.[3][4]
-
Protocol:
-
For AML cell lines, cells were cultured in a layer of 0.35% soft agar overlaid with medium containing UNC2025 or vehicle.[4] For ALL cell lines, cells were pre-treated with UNC2025 for 48 hours, and then viable cells were cultured in methylcellulose.[3]
-
The medium and compounds were refreshed periodically (e.g., 3 times per week).[4]
-
Plates were incubated for 14 days to allow for colony formation.[3]
-
Colonies were stained (e.g., with crystal violet) and counted. A colony is typically defined as a cluster of 50 or more cells.
-
The percentage of colony formation relative to the vehicle control was calculated.
-
In Vivo Assays
3.2.1 Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of UNC2025 in mice.
-
Animal Model: Male mice were used.[4]
-
Protocol:
-
UNC2025 was formulated for intravenous (e.g., 5% DMSO, 5% solutol in normal saline) and oral administration.[4]
-
A single dose of UNC2025 (e.g., 3 mg/kg) was administered via intravenous injection or oral gavage.[2][4]
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of UNC2025 were quantified using LC-MS/MS.
-
Pharmacokinetic parameters such as clearance, half-life, Cmax, Tmax, and bioavailability were calculated using appropriate software.
-
3.2.2 Leukemia Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of UNC2025 in vivo.
-
Animal Models: Immunocompromised mice such as NOD/SCID/gamma (NSG) were used.[4]
-
Protocol:
-
Human leukemia cell lines (e.g., 697 B-ALL cells expressing luciferase) or patient-derived AML cells were inoculated into mice, typically via tail vein injection to establish orthotopic xenografts.[1]
-
Treatment with UNC2025 (e.g., 50 or 75 mg/kg) or vehicle was initiated either shortly after inoculation (to model minimal residual disease) or after disease establishment.[1]
-
UNC2025 was administered once daily via oral gavage.[4]
-
Tumor burden was monitored using methods like bioluminescence imaging for luciferase-expressing cells or flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen.[1]
-
Animal survival was monitored, and median survival times were calculated.
-
3.2.3 Pharmacodynamic Studies
-
Objective: To confirm target engagement and inhibition of downstream signaling in vivo.
-
Protocol:
-
Leukemic mice were treated with a single oral dose of UNC2025 (e.g., 3 mg/kg).[4]
-
At a specified time point post-dosing (e.g., 30 minutes), bone marrow was collected.[4]
-
Bone marrow cells were lysed, and MERTK was immunoprecipitated.
-
Phosphorylated and total MERTK levels were assessed by Western blot to confirm target inhibition.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by UNC2025 and a general workflow for its preclinical evaluation.
Caption: UNC2025 inhibits MERTK/FLT3 signaling pathways.
Caption: General workflow for preclinical evaluation of UNC2025.
References
- 1. researchgate.net [researchgate.net]
- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis, cell cycle, and colony formation assays [bio-protocol.org]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
UNC2025 Hydrochloride: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of UNC2025 hydrochloride, a potent and orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3). This document consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Core Target Profile and Selectivity
UNC2025 is an ATP-competitive inhibitor with sub-nanomolar potency against both MER and FLT3 kinases. Its high selectivity against these primary targets, particularly when compared to other members of the TAM (TYRO3, AXL, MER) kinase family, makes it a valuable tool for investigating the roles of these kinases in various disease contexts, notably in acute leukemia.[1]
Table 1: In Vitro Inhibitory Potency of UNC2025
This table summarizes the in vitro half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values of UNC2025 against its primary targets and other closely related kinases.
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method | Reference |
| MER | 0.74 | 0.16 | Enzymatic Assay | [1] |
| FLT3 | 0.8 | 0.59 | Enzymatic Assay | [1] |
| AXL | 122 | 13.3 | Enzymatic Assay | |
| TYRO3 | 301 | - | Cellular Phosphorylation Assay | [2][3] |
| TRKA | 1.67 | - | Kinome Profiling | |
| TRKC | 4.38 | - | Kinome Profiling | |
| KIT | 8.18 | - | Kinome Profiling |
Table 2: Cellular Inhibitory Activity of UNC2025
This table presents the IC50 values of UNC2025 in cell-based assays, demonstrating its potent inhibition of target phosphorylation in a cellular context.
| Cell Line | Target Inhibition | IC50 (nM) | Reference |
| 697 B-ALL | MER Phosphorylation | 2.7 | [2][4] |
| Molm-14 AML | FLT3 Phosphorylation | 14 | [1][2] |
| 32D (EGFR-AXL fusion) | AXL Phosphorylation | 122 | [3] |
| 32D (EGFR-TYRO3 fusion) | TYRO3 Phosphorylation | 301 | [3] |
Kinome-Wide Selectivity
To assess the broader selectivity of UNC2025, kinome-wide profiling was conducted. At a concentration of 100 nM, which is over 100-fold higher than its MER IC50, UNC2025 inhibited 66 out of 305 kinases by more than 50%.[2][3] This demonstrates a notable degree of selectivity for its primary targets, MER and FLT3.
Downstream Signaling Inhibition
UNC2025 effectively inhibits the downstream signaling pathways mediated by MER and FLT3. In various cancer cell lines, treatment with UNC2025 has been shown to decrease the phosphorylation of key signaling proteins including AKT, ERK1/2, and STAT6.[4][5][6]
Caption: UNC2025 inhibits MER and FLT3, blocking downstream pro-survival signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and represent standard practices in the field.
In Vitro Kinase Assay (Microcapillary Electrophoresis)
This assay is used to determine the in vitro potency of UNC2025 against a panel of purified kinases.
-
Reagent Preparation : Prepare stock solutions of UNC2025 in 100% DMSO. Serially dilute the compound to the desired concentrations.
-
Kinase Reaction : In a microplate, combine the purified kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition : Add UNC2025 or vehicle control (DMSO) to the reaction mixture.
-
Incubation : Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Quenching : Stop the reaction by adding a termination buffer.
-
Electrophoresis : Analyze the reaction mixture using a microcapillary electrophoresis system. The separation of the phosphorylated and unphosphorylated substrate is measured by laser-induced fluorescence.
-
Data Analysis : Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate. Determine IC50 values by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of UNC2025 to inhibit the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.
-
Cell Culture and Treatment : Culture appropriate cell lines (e.g., 697 B-ALL for MER, Molm-14 for FLT3) to 70-80% confluency. Treat the cells with varying concentrations of UNC2025 or vehicle control for a specified duration (e.g., 1 hour).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-MER, MER, p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis, cell cycle, and colony formation assays [bio-protocol.org]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
Methodological & Application
UNC2025 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Mer receptor tyrosine kinase (MerTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] It demonstrates sub-nanomolar efficacy in enzymatic assays and low nanomolar activity in cell-based assays, making it a valuable tool for investigating the roles of MerTK and FLT3 in various cancers, particularly acute leukemia.[1][4] This document provides detailed protocols for key in vitro assays to evaluate the activity of this compound.
Mechanism of Action
UNC2025 acts as an ATP-competitive inhibitor of MerTK and FLT3.[3] Inhibition of these kinases blocks downstream signaling pathways crucial for cell survival, proliferation, and resistance to apoptosis.[1][5] The primary signaling cascades affected include the STAT6, AKT, and ERK1/2 pathways.[1][3]
Signaling Pathway
Caption: Inhibition of MerTK and FLT3 by UNC2025 blocks downstream signaling.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across various assays and cell lines.
Table 1: Enzymatic and Cellular IC50 Values
| Target | Assay Type | IC50 (nM) | Reference |
| MerTK | Enzymatic | 0.16 (Ki), 0.74 | [1][2] |
| MerTK | Cell-based (697 B-ALL) | 2.7 | [1][2] |
| FLT3 | Enzymatic | 0.8 | [2] |
| FLT3 | Cell-based (Molm-14) | 14 | [3][6] |
| Axl | Enzymatic | 122 | [1][3] |
Table 2: Selectivity Profile
| Kinase | IC50 (nM) |
| Mer | 0.46 |
| FLT3 | 0.35 |
| AXL | 1.65 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
Data from cell-free assays.[3][7]
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is designed to assess the inhibition of MerTK phosphorylation and downstream signaling molecules.
Experimental Workflow:
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
UNC2025 hydrochloride cell culture treatment concentration
Application Notes: UNC2025 Hydrochloride in Cell Culture
Product Name: this compound Synonyms: UNC2025 (HCl) Molecular Formula: C₂₉H₃₂F₂N₆O₂ · xHCl Mechanism of Action: UNC2025 is a potent and selective dual inhibitor of Mer tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3), with additional activity against mutant FLT3-ITD. It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of these kinases and their downstream signaling pathways, which are often dysregulated in various cancers, particularly Acute Myeloid Leukemia (AML).
These application notes provide an overview of the use of this compound for in vitro cell culture experiments, including recommended working concentrations, protocols for common assays, and pathway diagrams.
Data Summary: In Vitro Efficacy
The effective concentration of this compound varies depending on the cell type, particularly the expression and mutation status of its targets, MERTK and FLT3. The following tables summarize reported half-maximal inhibitory concentrations (IC₅₀) and effective doses from various studies.
Table 1: IC₅₀ Values of UNC2025 in Various Cell Lines
| Cell Line | Cancer Type | Target(s) | IC₅₀ (nM) | Assay Type | Reference |
| Molm-14 | Acute Myeloid Leukemia | FLT3-ITD | < 1 | Cell Viability | |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | < 1 | Cell Viability | |
| RS4;11 | Acute Myeloid Leukemia | MERTK | 12 | Cell Viability | |
| Kasumi-1 | Acute Myeloid Leukemia | Wild-type FLT3 | 291 | Cell Viability | |
| A375 | Melanoma | MERTK | ~100-200 | Apoptosis | |
| SK-MEL-28 | Melanoma | MERTK | ~100-200 | Apoptosis |
Table 2: Recommended Working Concentrations for Cellular Assays
| Assay Type | Recommended Concentration Range | Typical Incubation Time | Notes |
| Inhibition of MERTK/FLT3 Phosphorylation | 10 - 100 nM | 1 - 4 hours | Effective for observing direct target inhibition via Western Blot. |
| Cell Viability / Proliferation Assays | 1 nM - 1000 nM | 48 - 72 hours | A dose-response curve is recommended to determine the IC₅₀ for the specific cell line. |
| Apoptosis Assays (e.g., Annexin V) | 50 - 500 nM | 24 - 48 hours | Concentration should be based on prior viability assay results (e.g., at or above IC₅₀). |
| Colony Formation Assays | 10 - 100 nM | 7 - 14 days | Lower concentrations are used for long-term inhibition of clonogenic growth. |
Experimental Protocols
Protocol 1: General Cell Treatment with UNC2025
This protocol provides a basic workflow for treating adherent or suspension cells with this compound.
-
Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.
-
Adherent cells: Seed cells in multi-well plates and allow them to attach overnight.
-
Suspension cells: Seed cells immediately before treatment.
-
-
Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in fresh, pre-warmed cell culture medium to prepare the desired final concentrations. For example, to achieve a 100 nM final concentration, a 1:100,000 dilution is required (e.g., dilute 1 µL of 10 mM stock into 100 mL of medium).
-
Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the appropriate concentration of UNC2025.
-
For suspension cells, add the required volume of concentrated UNC2025 working solution directly to the cell suspension to achieve the final concentration.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the protocols below.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following UNC2025 treatment.
-
Cell Treatment: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and treat with a range of UNC2025 concentrations (e.g., 0, 1, 10, 100, 1000 nM) as described in Protocol 1. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (defined as 100% viability) and plot the results to determine the IC₅₀ value.
Protocol 3: Western Blot for Target Inhibition
This protocol assesses the inhibition of MERTK and FLT3 phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with UNC2025 (e.g., 100 nM) for a short duration, typically 1-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Recommended antibodies include:
-
Phospho-MERTK (p-MERTK)
-
Total MERTK
-
Phospho-FLT3 (p-FLT3)
-
Total FLT3
-
Phospho-STAT5 (p-STAT5, a downstream target of FLT3)
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-MERTK/p-FLT3 signal relative to the total protein and the vehicle control indicates successful target inhibition.
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for UNC2025 Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 hydrochloride is a potent and orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] With high selectivity and favorable pharmacokinetic properties, UNC2025 has emerged as a valuable tool for preclinical cancer research, particularly in the context of acute leukemia.[4][5] These application notes provide detailed protocols for the in vivo use of this compound in mouse models, including preparation, administration, and efficacy evaluation.
Mechanism of Action
UNC2025 is an ATP-competitive inhibitor with IC50 values of 0.74 nM and 0.8 nM for MER and FLT3, respectively.[2][3] It exhibits over 45-fold selectivity for MERTK compared to Axl, another member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family.[2][3] By inhibiting MERTK and FLT3, UNC2025 disrupts downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2, leading to apoptosis and reduced proliferation in cancer cells.[1][3]
Data Presentation
Table 1: Pharmacokinetic Properties of UNC2025 in Mice
| Parameter | Value | Reference |
| Clearance | 9.2 mL/min/kg | [5][6] |
| Half-life (t½) | 3.8 hours | [4][5][6] |
| Oral Bioavailability | 100% | [4][5][6] |
| Time to Max Concentration (Tmax) | 0.50 hours | [2] |
| Max Concentration (Cmax) | 1.6 µM (at 3 mg/kg) | [2] |
| Area Under the Curve (AUClast) | 9.2 h*µM (at 3 mg/kg) | [2] |
| Kinetic Solubility (in normal saline, pH 7.4) | 38 µg/mL | [5][6] |
Table 2: In Vivo Efficacy of UNC2025 in Leukemia Xenograft Mouse Models
| Mouse Model | Treatment Group | Median Survival (days after treatment initiation) | Tumor Burden Reduction | Reference |
| 697 B-ALL (MRD Model) | Vehicle | 26 | - | [4] |
| 50 mg/kg UNC2025 | 34 | Significant | [4] | |
| 75 mg/kg UNC2025 | 70 | Significant | [4] | |
| 697 B-ALL (Existent Disease) | Vehicle | 16 | - | [7] |
| 75 mg/kg UNC2025 | 34 | Significant | [7] | |
| NOMO-1 AML | Vehicle | 15.5 | - | [7] |
| 75 mg/kg UNC2025 | 37 | Significant | [7] |
Experimental Protocols
1. Preparation of this compound for Oral Administration
This compound is soluble in various vehicles for in vivo use. Two common formulations are provided below.
a) Saline Formulation: The hydrochloride salt of UNC2025 is highly soluble in normal saline.[5][6]
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add sterile, pyrogen-free normal saline (0.9% NaCl) to the powder to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20 g mouse receiving 0.2 mL).
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Administer to mice at a volume of 10 mL/kg.[4]
-
b) Corn Oil Formulation:
-
Protocol:
-
Prepare a stock solution of UNC2025 in DMSO (e.g., 25 mg/mL).[1] Use fresh DMSO as moisture can reduce solubility.[1]
-
For a 1 mL working solution, add 50 µL of the 25 mg/mL DMSO stock solution to 950 µL of corn oil.[1]
-
Mix thoroughly to ensure a uniform suspension.
-
This formulation should be used immediately after preparation.[1]
-
2. In Vivo Mouse Models of Leukemia
The following protocols describe the use of UNC2025 in orthotopic xenograft models of acute leukemia.
a) Minimal Residual Disease (MRD) Model: This model simulates the clinical scenario after initial chemotherapy.
-
Cell Line: 697 B-ALL cells expressing firefly luciferase are commonly used.[4]
-
Mouse Strain: NOD-SCID-gamma (NSG) mice are suitable hosts.[4]
-
Protocol:
-
Inoculate NSG mice with 697-luciferase cells via tail vein injection.
-
Begin treatment one day after tumor cell inoculation.[4]
-
Administer UNC2025 or vehicle (saline) once daily by oral gavage at the desired dose (e.g., 50 or 75 mg/kg).[4]
-
Monitor disease burden regularly using bioluminescence imaging.[4]
-
Continue treatment and monitor survival.
-
b) Existent Disease Model: This model evaluates the efficacy of UNC2025 on established tumors.
-
Cell Line and Mouse Strain: As described for the MRD model.
-
Protocol:
-
Inoculate NSG mice with 697-luciferase cells via tail vein injection.
-
Allow the leukemia to establish for a set period (e.g., 12 days).[4]
-
Randomize mice into treatment groups with equal starting disease burden, as determined by bioluminescence imaging.[4]
-
Administer UNC2025 or vehicle once daily by oral gavage (e.g., 75 mg/kg).[4]
-
Monitor disease progression and survival.
-
3. Pharmacodynamic Analysis of MERTK Inhibition
This protocol is used to confirm that UNC2025 is hitting its target in vivo.
-
Model: Mice with established human leukemia xenografts (e.g., 697 B-ALL).[6]
-
Protocol:
-
Treat leukemic mice with a single dose of UNC2025 (e.g., 3 mg/kg) or vehicle by oral gavage.[5][6]
-
At a specified time point after dosing (e.g., 30 minutes to 24 hours), euthanize the mice and collect femurs.[4][6]
-
Flush the bone marrow with appropriate buffer.
-
To stabilize the phosphorylated form of MERTK, incubate the bone marrow cells with a phosphatase inhibitor such as pervanadate (B1264367) for a short period (e.g., 3-10 minutes).[6][8]
-
Prepare cell lysates and immunoprecipitate MERTK.
-
Detect total MERTK and phosphorylated MERTK (p-MERTK) levels by Western blot.[6] A significant decrease in the p-MERTK/total MERTK ratio in the UNC2025-treated group compared to the vehicle group indicates target engagement. A single 3 mg/kg oral dose has been shown to decrease Mer phospho-protein levels in bone marrow leukemia cells by over 90%.[5][6]
-
Mandatory Visualizations
Caption: UNC2025 inhibits MERTK and FLT3 signaling pathways.
Caption: Experimental workflow for in vivo UNC2025 efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for UNC2025 Hydrochloride Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 hydrochloride is a potent and orally bioavailable dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 0.74 nM and 0.8 nM, respectively.[1][2] It exhibits over 45-fold selectivity for MERTK compared to Axl kinase.[2] UNC2025 has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies and non-small cell lung cancer (NSCLC), by inhibiting pro-survival signaling pathways and inducing apoptosis.[1][3] These application notes provide detailed protocols for the administration of this compound in xenograft models based on established preclinical studies.
Mechanism of Action and Signaling Pathway
UNC2025 exerts its anti-cancer effects by inhibiting the phosphorylation of MERTK and FLT3.[4] This inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, including the AKT, ERK1/2, and STAT6 pathways.[1][3] In MERTK-expressing cancer cells, UNC2025 has been shown to decrease the phosphorylation of MERTK, AKT, ERK1/2, and STAT6, leading to apoptosis and reduced colony formation.[2][3]
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Quantitative Data Summary
The following tables summarize the dosages and administration of this compound in various xenograft models as reported in preclinical studies.
Table 1: this compound Administration in Leukemia Xenograft Models
| Cell Line | Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| 697 (B-ALL) | NOD/SCID/gamma mice | 3 mg/kg | Oral gavage (p.o.) | Single dose | >90% decrease in Mer phosphorylation in bone marrow leukemia cells | [4] |
| 697 (B-ALL) | NSG mice | 50 mg/kg | Oral gavage (p.o.) | Once daily | Delayed disease progression | [3][5] |
| 697 (B-ALL) | NSG mice | 75 mg/kg | Oral gavage (p.o.) | Once daily | Delayed disease progression and prolonged survival | [2][3][5] |
| Patient-derived AML | NSGS mice | 75 mg/kg | Oral gavage (p.o.) | Once daily | Induced disease regression | [3][5] |
Table 2: this compound Administration in NSCLC Xenograft Models
| Cell Line | Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| H2228 | Mice | 50 mg/kg | Oral gavage (p.o.) | Not specified | Inhibited tumor growth | [1] |
| A549 | Mice | 50 mg/kg | Oral gavage (p.o.) | Not specified | Inhibited tumor growth | [1] |
Experimental Protocols
Protocol 1: General Preparation of this compound for Oral Administration
This protocol provides a general method for formulating this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O) or saline
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 25 mg/mL).[1] Ensure the powder is completely dissolved.
-
To prepare the final working solution, take a volume of the DMSO stock solution and mix it with PEG300. For example, add 50 µL of a 25 mg/mL stock to 400 µL of PEG300 and mix until clear.[1]
-
Add Tween80 to the mixture (e.g., 50 µL) and mix until clear.[1]
-
Finally, add ddH2O or saline to the desired final volume (e.g., 500 µL to make a total volume of 1 mL).[1]
-
The final formulation should be used immediately for optimal results.[1] The final concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg for mice.[3][5]
Protocol 2: Orthotopic Acute Leukemia Xenograft Model
This protocol describes the establishment and treatment of an orthotopic acute leukemia xenograft model.
Materials:
-
MERTK-expressing acute leukemia cells (e.g., 697 B-ALL cells expressing luciferase)
-
Immunocompromised mice (e.g., NOD-SCID-gamma (NSG) mice)
-
This compound formulation (from Protocol 1)
-
Saline (vehicle control)
-
Bioluminescence imaging system
Procedure:
-
Tumor Cell Inoculation: Inject leukemia cells (e.g., 697 B-ALL-luciferase) into the tail vein of NSG mice.[3][5]
-
Treatment Initiation:
-
Drug Administration: Administer this compound (e.g., 50 or 75 mg/kg) or an equivalent volume of saline vehicle once daily via oral gavage.[3][5]
-
Monitoring Disease Burden: Monitor tumor burden regularly using bioluminescence imaging for luciferase-expressing cells.[3][5] For patient-derived xenografts, disease burden can be monitored by detecting human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry.[3]
-
Survival Analysis: Monitor animal survival.
Protocol 3: Subcutaneous NSCLC Xenograft Model
This protocol outlines the procedure for a subcutaneous non-small cell lung cancer xenograft model.
Materials:
-
NSCLC cell lines (e.g., H2228 or A549)
-
Immunocompromised mice
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject NSCLC cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally.[1]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: Continue treatment for a predetermined period or until tumors reach a specified size.
Experimental Workflow
Caption: General experimental workflow for UNC2025 administration in xenograft models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC2025 Hydrochloride in Western Blot Analysis of Phosphorylated MER (p-MER)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 hydrochloride is a potent and orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It exhibits high selectivity for MER tyrosine kinase (MERTK) over other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[4][5] Aberrant activation and overexpression of MER kinase are implicated in the pathogenesis of various human cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[5][6] UNC2025 inhibits MERTK in enzymatic and cell-based assays with a Ki and IC50 of 0.16 nM and 2.7 nM, respectively.[7] This application note provides a detailed protocol for utilizing this compound to investigate the inhibition of MER phosphorylation (p-MER) by Western blot analysis, a crucial technique for studying MER signaling pathways and the efficacy of targeted inhibitors.
Mechanism of Action
UNC2025 acts as an ATP-competitive inhibitor of MER kinase.[1] By binding to the ATP-binding pocket of the MER kinase domain, it blocks the transfer of phosphate (B84403) from ATP to tyrosine residues on MER and its downstream substrates. This inhibition of autophosphorylation is a key indicator of target engagement and can be effectively visualized and quantified using Western blot analysis for phosphorylated MER (p-MER). Inhibition of MERTK by UNC2025 has been shown to correlate with decreased phosphorylation of downstream signaling components such as STAT6, AKT, and ERK1/2.[1][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases, providing a reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of UNC2025
| Kinase | IC50 (nM) | Reference |
| MER | 0.74 | [1][2] |
| FLT3 | 0.8 | [1][2] |
| Axl | 122 | [1][5] |
| Tyro3 | 301 | [5] |
| TRKA | 1.67 | [6] |
| TRKC | 4.38 | [6] |
| KIT | 8.18 | [6] |
| Met | 364 | [1][6] |
Table 2: Cellular Inhibitory Activity of UNC2025
| Cell Line | Target | IC50 (nM) | Reference |
| 697 B-ALL | p-MER | 2.7 | [1][3][5][6] |
| Molm-14 AML | p-FLT3 | 14 | [1][5] |
| 32D (Mer chimera) | p-MER | 2.7 | [5][6] |
| 32D (Axl chimera) | p-Axl | 122 | [5][6] |
| 32D (Tyro3 chimera) | p-Tyro3 | 301 | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MER signaling pathway and the experimental workflow for Western blot analysis of p-MER.
Caption: MER signaling pathway and inhibition by UNC2025.
Caption: Western Blot workflow for p-MER analysis.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO)
-
Cell lines expressing MER kinase (e.g., 697 B-ALL, Kasumi-1 AML)[7]
-
Cell culture medium (e.g., RPMI-1640) and fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-phospho-MER (p-MER)
-
Rabbit or mouse anti-total-MER
-
Mouse anti-Actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol for Western Blot Analysis of p-MER
1. Cell Culture and Treatment
-
Culture MERTK-expressing cells (e.g., 697 B-ALL cells) to approximately 80% confluency.
-
Prepare a dilution series of this compound in cell culture medium. A suggested concentration range is 0 nM (vehicle control, DMSO) to 300 nM.[1]
-
Treat the cells with the desired concentrations of UNC2025 for 1 hour at 37°C.[1][8]
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.[9][10]
4. Immunoblotting and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] For phospho-epitopes, BSA is generally recommended over non-fat dry milk.[9]
-
Incubate the membrane with the primary antibody against p-MER, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally.
-
Wash the membrane three times for 10 minutes each with TBST.[9][10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[9]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
5. Stripping and Re-probing
-
To normalize the p-MER signal, the membrane can be stripped and re-probed for total MER and a loading control (e.g., Actin or GAPDH).
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total MER and the loading control.
Data Analysis and Interpretation
The intensity of the bands corresponding to p-MER, total MER, and the loading control should be quantified using densitometry software. The p-MER signal should be normalized to the total MER signal to account for any variations in MER expression. Further normalization to the loading control can correct for differences in protein loading between lanes. A dose-dependent decrease in the normalized p-MER signal in UNC2025-treated samples compared to the vehicle control indicates effective inhibition of MER kinase.
Conclusion
This application note provides a comprehensive guide for the use of this compound in the Western blot analysis of p-MER. The detailed protocols and supporting data will aid researchers in accurately assessing the inhibitory effects of UNC2025 on MER signaling, contributing to a deeper understanding of its therapeutic potential in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. ptglab.com [ptglab.com]
Application Notes and Protocols for Flow Cytometry Analysis of UNC2025 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of UNC2025 hydrochloride, a potent dual inhibitor of MER and FLT3 tyrosine kinases. The protocols detailed below are designed for researchers in oncology, cell biology, and drug development to assess the impact of UNC2025 on apoptosis and cell cycle progression in cancer cell lines.
Introduction
This compound is a small molecule inhibitor that targets MER and FLT3 receptor tyrosine kinases, which are often aberrantly expressed in various malignancies, including acute leukemia and non-small cell lung cancer.[1][2][3][4] Inhibition of these kinases by UNC2025 disrupts downstream pro-survival signaling pathways, such as AKT, ERK1/2, and STAT6, ultimately leading to the induction of apoptosis and cell cycle arrest.[1][2][4][5] Flow cytometry is a powerful tool to quantitatively measure these cellular responses to UNC2025 treatment at the single-cell level.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation | 2.7 | [1] |
| Molm-14 | Acute Myeloid Leukemia (AML) | Flt3 Phosphorylation | 14 | [4] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Induction | ~300 | [6] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Induction | ~300 | [6] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | MERTK Phosphorylation | Not explicitly stated, but dose-dependent inhibition observed at 25-300 nM | [2][7] |
Table 2: Summary of UNC2025 Effects on Apoptosis and Cell Cycle in Acute Leukemia Cell Lines
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | Apoptosis Induction | Cell Cycle Arrest | Polyploidy Induction | Reference |
| 697 (B-ALL) | Dose-dependent | 48 | Yes | G2/M arrest | Yes | [2][7] |
| REH (B-ALL) | Dose-dependent | 48 | Yes | G2/M arrest | Yes | [7] |
| Jurkat (T-ALL) | Dose-dependent | 48 | Yes | G2/M arrest | Yes | [7] |
| Kasumi-1 (AML) | Dose-dependent | 48 | Yes | G2/M arrest | Yes | [2][7] |
| NOMO-1 (AML) | Dose-dependent | 48 | Yes | Not explicitly stated | Not explicitly stated | [7] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Flow Cytometry Using YO-PRO-1 and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following UNC2025 treatment.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., 697, Kasumi-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
YO-PRO-1 Iodide
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 3 x 10^5 cells/mL in a suitable culture vessel.
-
UNC2025 Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or a DMSO vehicle control. Incubate for 24, 48, or 72 hours.[2][6]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in PBS containing YO-PRO-1 and PI at the manufacturer's recommended concentrations.
-
Incubation: Incubate the cells for 15-30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Excitation: 488 nm laser
-
Emission:
-
YO-PRO-1 (early apoptotic cells): ~509 nm (FITC channel)
-
PI (late apoptotic/necrotic cells): ~617 nm (PE-Texas Red or similar channel)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
Protocol 2: Cell Cycle Analysis by Flow Cytometry Using Propidium Iodide Staining
This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after UNC2025 treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours for fixation.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Excitation: 488 nm laser
-
Emission: ~617 nm
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8][9]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Application Notes: UNC2025 Hydrochloride Solubility and Experimental Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: UNC2025 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases with IC₅₀ values of 0.74 nM and 0.8 nM, respectively.[1][2][3] It demonstrates significant selectivity for MER/FLT3 over other kinases like Axl and Tyro3.[1] Due to its favorable pharmacokinetic properties, including high oral bioavailability (100%) and a half-life of 3.8 hours in mice, UNC2025 is a valuable tool for preclinical studies in acute leukemia and other cancers.[2][3][4][5][6] Proper solubilization and preparation are critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols and solubility data for UNC2025 hydrochloride.
Solubility Data
This compound exhibits varying solubility depending on the solvent system. The hydrochloride salt form was specifically developed to improve upon the solubility of earlier compounds in the series.[4] The following table summarizes its solubility in common laboratory solvents and formulation vehicles.
| Solvent/Vehicle | Concentration | Notes | Source |
| DMSO | up to 100 mg/mL (194.88 mM) | Stock solution for in vitro and in vivo use. Anhydrous DMSO is recommended as absorbed moisture can reduce solubility. | [1] |
| Normal Saline (0.9% NaCl) | 38 µg/mL (Kinetic Solubility) | pH dependent (measured at pH 7.4). Suitable for some intravenous formulations. | [4][7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (1.95 mM) | A clear solution suitable for in vivo administration. | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Formulation for 2.5 mg/mL | A common vehicle for oral administration in preclinical models. | [3] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | Formulation for 1.25 mg/mL | A common vehicle for oral administration in preclinical models. | [1] |
| 5% DMSO + 95% Corn Oil | Formulation for 0.31 mg/mL | An alternative lipid-based vehicle for oral administration. | [1] |
Experimental Protocols
Protocol for In Vitro Cellular Assays
This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 25 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of powder, add 400 µL of DMSO for a 25 mg/mL stock).
-
Vortex or sonicate gently in a water bath until the powder is completely dissolved, resulting in a clear solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store the stock solution aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for treating cells.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.
-
Caption: Workflow for preparing UNC2025 HCl for in vitro experiments.
Protocol for In Vivo Animal Studies (Oral Gavage)
This protocol describes the preparation of a formulation suitable for oral administration in animal models, based on a common vehicle containing PEG300 and Tween-80.[1][3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Procedure (Example for a 1.25 mg/mL formulation):
-
Prepare DMSO Stock (25 mg/mL):
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in the in vitro protocol.
-
-
Vehicle Preparation and Formulation:
-
This protocol creates a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[1]
-
For a final volume of 1 mL, add the components sequentially in a sterile tube: a. Add 400 µL of PEG300. b. Add 50 µL of the 25 mg/mL UNC2025 DMSO stock solution. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80. Mix thoroughly until the solution is clear. d. Add 500 µL of ddH₂O (or saline). Mix thoroughly to create the final homogenous formulation.
-
-
Administration:
-
The formulation should be prepared fresh on the day of dosing and used immediately for optimal results.[1][2]
-
Administer the solution to animals via oral gavage at the desired dosage (e.g., for a 3 mg/kg dose in a 25g mouse, administer 30 µL of the 1.25 mg/mL solution).
-
A corresponding vehicle control (containing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O without the drug) should be prepared and administered to the control group.
-
Caption: Workflow for preparing UNC2025 HCl for in vivo oral dosing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: UNC2025 Hydrochloride in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 hydrochloride is a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases.[1][2] MERTK (Mer Tyrosine Kinase) is ectopically expressed in various hematological and solid tumors, where it promotes cell survival, proliferation, and resistance to apoptosis.[1][3] Inhibition of MERTK signaling has emerged as a promising therapeutic strategy, not only for its direct anti-tumor effects but also for its potential to sensitize cancer cells to conventional chemotherapy.[3][4] These application notes provide a comprehensive overview of the preclinical rationale and detailed protocols for investigating the synergistic potential of this compound in combination with standard chemotherapy agents.
Mechanism of Action: MERTK Inhibition and Chemosensitization
MERTK activation triggers several downstream pro-survival signaling pathways, including PI3K/AKT, RAS/MAPK (ERK1/2), and JAK/STAT.[1][5] By inhibiting MERTK, UNC2025 effectively dampens these pathways, leading to decreased cell proliferation and induction of apoptosis.[1] Furthermore, MERTK signaling has been implicated in chemoresistance.[3] Its inhibition can restore sensitivity to cytotoxic agents, suggesting a strong synergistic potential when combined with chemotherapy.[3][4]
Data Presentation: Synergistic Effects of UNC2025 in Combination with Chemotherapy
The following tables summarize key quantitative data from preclinical studies investigating the combination of MERTK inhibitors with various chemotherapy agents.
Table 1: In Vitro Efficacy of UNC2025 and a Related MERTK Inhibitor (UNC2250) in Combination with Doxorubicin
| Cell Line | MERTK Inhibitor | Chemotherapy Agent | IC50 (Single Agent) | Combination Effect | Reference |
| Z-138 (Mantle Cell Lymphoma) | UNC2250 | Doxorubicin | UNC2250: ~1 µM; Doxorubicin: ~10 nM | Synergistic (CI < 1) | [6] |
| Mino (Mantle Cell Lymphoma) | UNC2250 | Doxorubicin | UNC2250: ~1 µM; Doxorubicin: ~5 nM | Synergistic (CI < 1) | [6] |
Table 2: In Vivo Efficacy of UNC2025 in Combination with Methotrexate (B535133)
| Xenograft Model | Treatment Group | Median Survival | Tumor Burden Reduction | Reference |
| 697 B-ALL | Vehicle | ~30 days | - | [1] |
| 697 B-ALL | UNC2025 (75 mg/kg) | Increased | Significant | [1] |
| 697 B-ALL | Methotrexate (1 mg/kg) | Increased | Significant | [1] |
| 697 B-ALL | UNC2025 + Methotrexate | Significantly Increased vs. Single Agents | More effective inhibition of leukemia progression | [1] |
(Note: Specific quantitative data for UNC2025 in combination with doxorubicin, cisplatin, and paclitaxel (B517696) is limited in publicly available literature. The data for UNC2250, a structurally related MERTK inhibitor, is presented as a surrogate. Further empirical studies are required to determine the precise synergistic interactions of UNC2025 with these agents.)
Mandatory Visualizations
Caption: UNC2025 inhibits MERTK signaling, enhancing chemotherapy-induced apoptosis.
Caption: Workflow for evaluating UNC2025 and chemotherapy combinations.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of UNC2025 in combination with chemotherapy agents on cancer cell viability.
Materials:
-
MERTK-expressing cancer cell lines (e.g., 697 B-ALL, Kasumi-1 AML, Z-138)
-
This compound (solubilized in DMSO)
-
Chemotherapy agents (Doxorubicin, Cisplatin, Paclitaxel; solubilized as per manufacturer's instructions)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of UNC2025 and the chosen chemotherapy agent in culture medium. A common approach is a 7x7 dose matrix (checkerboard assay).
-
Combination Treatment: Add 50 µL of UNC2025 and 50 µL of the chemotherapy agent to the respective wells, resulting in a final volume of 200 µL. Include wells for single-agent treatments and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the Combination Index (CI) using software like CompuSyn.[7] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by UNC2025 and chemotherapy combinations.
Materials:
-
Treated cells from the in vitro synergy experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after 24-48 hours of treatment by trypsinization or gentle scraping.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of UNC2025 and chemotherapy combinations on key signaling proteins.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-MERTK, anti-MERTK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., Actin).
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of UNC2025 and chemotherapy combinations in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MERTK-expressing cancer cells
-
This compound (formulated for oral gavage)
-
Chemotherapy agent (formulated for intraperitoneal or intravenous injection)
-
Calipers
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, UNC2025 alone, Chemotherapy alone, UNC2025 + Chemotherapy).
-
Treatment: Administer treatments as per the determined schedule. For example, UNC2025 (e.g., 50-75 mg/kg) can be administered daily by oral gavage, while chemotherapy can be given on an intermittent schedule.[1][9]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and potentially overcome chemoresistance. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of these combinations. Further investigation is warranted to optimize dosing schedules and to explore the full therapeutic potential of this approach in various cancer types.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Development of UNC2025 Hydrochloride-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 hydrochloride is a potent, orally bioavailable dual inhibitor of MER and FLT3 receptor tyrosine kinases with IC50 values of 0.74 nM and 0.8 nM, respectively.[1][2][3] It demonstrates greater than 45-fold selectivity for MERTK over other TAM family kinases like Axl.[2][3][4] UNC2025 has shown therapeutic potential in various cancers, including acute leukemia, by inhibiting pro-survival signaling pathways, inducing apoptosis, and reducing proliferation.[5][6] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[5] The generation of this compound-resistant cell lines in vitro is a critical step to investigate the molecular mechanisms of resistance, identify potential biomarkers, and develop strategies to overcome treatment failure.[7]
These application notes provide a detailed protocol for the development and characterization of this compound-resistant cell lines using a gradual dose-escalation method.[7][8]
Signaling Pathway Overview
UNC2025 primarily targets the MER and FLT3 receptor tyrosine kinases. Inhibition of these kinases blocks downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT, RAS/MEK/ERK, and STAT6 pathways.[1][2][5][9] Understanding these pathways is essential for elucidating potential resistance mechanisms, which may involve the activation of bypass signaling routes.[5]
Experimental Protocols
This section details the step-by-step methodology for generating and characterizing this compound-resistant cell lines.
Determination of Initial this compound IC50
Before initiating the resistance development protocol, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 (e.g., 0.1 nM to 10 µM).[2]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Generation of this compound-Resistant Cell Lines
This protocol employs a gradual dose-escalation method to select for resistant cell populations.[7][8]
Workflow Diagram:
Protocol:
-
Initiation of Treatment: Begin by culturing the parental cells in their complete growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) as determined in the initial IC50 experiment.[8]
-
Monitoring and Maintenance:
-
Continuously monitor the cell culture for signs of cytotoxicity. Initially, a significant level of cell death is expected.
-
Replace the drug-containing medium every 2-3 days.
-
Once the surviving cells recover and reach approximately 80% confluency, passage them as usual, maintaining the same concentration of this compound.[10]
-
-
Dose Escalation:
-
After the cells have demonstrated stable growth for at least two passages at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.[7]
-
Repeat the monitoring and maintenance steps. If a high level of cell death is observed after increasing the dose, it may be necessary to return to the previous concentration until the cells have adapted.[8]
-
-
Generation of Resistant Population: Continue this process of stepwise dose escalation over several months. The final concentration should be significantly higher than the initial IC50 of the parental line.
-
Stabilization of the Resistant Line: Once a cell population is established that can proliferate steadily in a high concentration of this compound, maintain the culture at this concentration for several passages to ensure the resistance phenotype is stable.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different passage numbers, as well as the parental cell line.[8]
Characterization of Resistant Cell Lines
After establishing a resistant cell line, it is essential to quantify the degree of resistance and investigate the underlying mechanisms.
a. Determination of Resistance Index (RI):
-
Perform a cell viability assay as described in Protocol 1 to determine the IC50 of this compound in the newly developed resistant cell line.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line) An RI significantly greater than 1 indicates the successful development of a resistant cell line.[8]
b. Stability of the Resistant Phenotype:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).
-
At various passage numbers, re-determine the IC50 for this compound.
-
A stable resistant phenotype will show no significant change in the IC50 value over time in the absence of the drug.[8]
c. Investigation of Resistance Mechanisms: Potential mechanisms of resistance to UNC2025 could include mutations in the target kinases (MER/FLT3), upregulation of drug efflux pumps (e.g., MDR1), or activation of bypass signaling pathways.[5][8] The following assays can be employed to investigate these possibilities:
-
Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules in the MERTK/FLT3 pathway (e.g., p-MERTK, p-AKT, p-ERK) in both parental and resistant cells, with and without UNC2025 treatment.[5] Also, assess the expression of common drug resistance proteins like MDR1.[7]
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of genes associated with drug resistance, such as ABC transporters (e.g., ABCB1/MDR1).[11]
-
Sanger Sequencing: Sequence the kinase domains of MERTK and FLT3 in the resistant cells to identify any potential mutations that could interfere with UNC2025 binding.
-
Phospho-kinase Array: To identify potential bypass signaling pathways, a phospho-kinase array can be used to compare the phosphorylation status of a wide range of kinases between the parental and resistant cell lines.
Data Presentation
All quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: IC50 Values and Resistance Index
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| UNC2025-Resistant | [Insert Value] | [Calculate Value] |
Table 2: Stability of Resistance
| Passage Number in Drug-Free Medium | This compound IC50 (nM) |
| 0 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 15 | [Insert Value] |
| 20 | [Insert Value] |
Table 3: Gene Expression Analysis (qPCR) - Fold Change in Resistant vs. Parental
| Gene | Fold Change |
| ABCB1 (MDR1) | [Insert Value] |
| MERTK | [Insert Value] |
| FLT3 | [Insert Value] |
| [Other relevant genes] | [Insert Value] |
Table 4: Protein Expression and Phosphorylation (Western Blot) - Relative Densitometry
| Protein | Parental (Untreated) | Parental (Treated) | Resistant (Untreated) | Resistant (Treated) |
| Total MERTK | 1.0 | [Value] | [Value] | [Value] |
| p-MERTK | 1.0 | [Value] | [Value] | [Value] |
| Total AKT | 1.0 | [Value] | [Value] | [Value] |
| p-AKT | 1.0 | [Value] | [Value] | [Value] |
| Total ERK | 1.0 | [Value] | [Value] | [Value] |
| p-ERK | 1.0 | [Value] | [Value] | [Value] |
| MDR1 | 1.0 | [Value] | [Value] | [Value] |
Troubleshooting
-
Excessive Cell Death: If cells do not recover after drug treatment, reduce the starting concentration or the fold-increase in dose escalation.
-
No Resistance Development: This can be a lengthy process. Ensure the dose escalation is gradual and consistent. Some cell lines may be less prone to developing resistance.
-
Loss of Resistance: Maintain a low-dose drug pressure in the culture medium for routine maintenance of the resistant cell line to prevent the loss of the resistant phenotype.
By following these detailed protocols, researchers can successfully develop and characterize this compound-resistant cell lines, providing valuable tools for advancing cancer research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Application Notes: UNC2025 Hydrochloride for Kinase Activity Screening
Introduction
UNC2025 hydrochloride is a potent, orally bioavailable, and ATP-competitive dual inhibitor of Mer receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2] It exhibits high selectivity for MERTK over other Tyro3, Axl, Mer (TAM) family members, such as Axl.[2][3] With sub-nanomolar efficacy against its primary targets, UNC2025 serves as a critical tool for investigating signaling pathways involved in cell survival, proliferation, and differentiation. Its demonstrated activity in various leukemia models makes it a compound of significant interest for cancer research and drug development.[3][4]
These application notes provide detailed protocols for utilizing this compound in kinase activity screening, including in vitro biochemical assays, cell-based phosphorylation analysis, and target engagement verification.
Mechanism of Action
UNC2025 acts as an ATP-competitive inhibitor, binding to the kinase domain of MERTK and FLT3, thereby preventing their phosphorylation and subsequent activation.[1][2] Inhibition of these kinases leads to the downregulation of critical downstream signaling pathways, including STAT6, AKT, and ERK1/2.[3][5] The potent and selective nature of UNC2025 allows researchers to dissect the specific roles of MERTK and FLT3 in various cellular processes and disease models.
Potency and Selectivity of UNC2025
UNC2025 demonstrates high potency against MERTK and FLT3. Its selectivity is notable, particularly its greater than 45-fold preference for MERTK compared to Axl.[1] The following table summarizes the inhibitory activity of UNC2025 against a panel of kinases.
| Kinase Target | IC50 (nM) - Enzymatic/Cell-free Assay | IC50 (nM) - Cell-based Assay | Reference Cell Line |
| MERTK (Mer) | 0.74, 0.46 | 2.7 | 697 B-ALL |
| FLT3 | 0.8, 0.35 | 14 | Molm-14 AML |
| AXL | 122, 1.65 | - | - |
| TYRO3 | 5.83 | - | - |
| TRKA | 1.67 | - | - |
| TRKC | 4.38 | - | - |
| KIT | 8.18 | - | - |
| MET | 364 | - | - |
| Data compiled from multiple sources.[1][6][7][8] |
Experimental Protocols
The following protocols provide a framework for assessing the kinase inhibitory activity of UNC2025.
In Vitro Kinase Assay (Biochemical Screen)
This protocol is designed to measure the direct inhibitory effect of UNC2025 on the enzymatic activity of a target kinase, such as MERTK or FLT3. Luminescence-based ADP detection assays are commonly used for high-throughput screening.[9][10]
Materials:
-
Recombinant human MERTK or FLT3 enzyme
-
Kinase-specific substrate peptide
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates
-
Microplate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.[9] Include a vehicle control (DMSO only) and a no-enzyme "blank" control.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
UNC2025 dilution or vehicle control.
-
Recombinant kinase and substrate mixture.
-
-
Initiation: Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
Kinase Reaction: Start the reaction by adding ATP to each well.[11] Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization depending on the enzyme's activity.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each UNC2025 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell-Based Western Blot for Phospho-Kinase Inhibition
This protocol assesses the ability of UNC2025 to inhibit the phosphorylation of MERTK and its downstream targets in a cellular context.[3]
Materials:
-
MERTK-expressing cell lines (e.g., 697 B-ALL, Kasumi-1 AML).[3]
-
This compound (dissolved in DMSO).
-
Cell culture medium and supplements.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-phospho-STAT6, anti-phospho-AKT, anti-phospho-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
ECL detection reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with varying concentrations of UNC2025 (e.g., 25-300 nM) or vehicle (DMSO) for a specified time, typically 1 hour.[1]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.[12] For enhanced detection of phosphoproteins, cells can be briefly treated with a phosphatase inhibitor like pervanadate (B1264367) before lysis.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature the samples by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE.[13] Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection system. Quantify band intensity using densitometry software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct physical interaction between UNC2025 and its target kinase in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[14][15]
Materials:
-
Target-expressing cells.
-
This compound (dissolved in DMSO).
-
PBS and lysis buffer (as for Western Blot).
-
Thermal cycler or heating blocks.
-
Centrifuge for separating soluble and precipitated protein fractions.
-
Western Blotting equipment and reagents.
Procedure:
-
Cell Treatment: Treat cultured cells with UNC2025 or vehicle (DMSO) at a desired concentration (e.g., 100-fold the IC50) for 1 hour at 37°C.[16]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to induce protein denaturation, then cool to room temperature.[15]
-
Lysis and Fractionation: Lyse the cells, for example, by several freeze-thaw cycles.[17] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble protein fraction.[15]
-
Western Blot: Analyze the amount of soluble target protein (e.g., MERTK) remaining in the supernatant at each temperature point by Western Blot, as described in the previous protocol.
-
Data Analysis: Plot the relative band intensity of the target protein against the temperature for both the UNC2025-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of UNC2025 indicates target engagement.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: UNC2025 Hydrochloride and MER Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results when using UNC2025 hydrochloride to inhibit MER tyrosine kinase (MERTK) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of MER and FLT3, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[2]
Q2: What is the expected outcome of treating MER-expressing cells with UNC2025?
A2: Treatment of MER-expressing cells with UNC2025 is expected to lead to a dose-dependent decrease in the phosphorylation of MER.[3] This inhibition of MER activation should subsequently reduce the phosphorylation of downstream signaling proteins such as AKT and SRC.[4]
Q3: At what concentration should I use UNC2025 to inhibit MER phosphorylation in cell-based assays?
A3: The effective concentration of UNC2025 can vary depending on the cell line and experimental conditions. However, potent inhibition of MER phosphorylation in cell-based assays has been reported at concentrations as low as 2.7 nM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system, typically in the low nanomolar to micromolar range.[2]
Q4: Is UNC2025 selective for MER?
A4: UNC2025 is a dual inhibitor of MER and FLT3, with similar subnanomolar potency against both kinases.[1][2] It exhibits greater than 45-fold selectivity for MERTK over AXL, another member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2]
Troubleshooting Guide: UNC2025 Not Inhibiting MER Phosphorylation
This guide is designed to help you identify potential reasons why you may not be observing the expected inhibition of MER phosphorylation in your experiments.
Diagram: Troubleshooting Workflow
Caption: A logical workflow to troubleshoot experiments where UNC2025 fails to inhibit MER phosphorylation.
Problem: I am not observing a decrease in MER phosphorylation after treating my cells with UNC2025.
Below are potential causes and recommended troubleshooting steps:
1. Issues with this compound
-
Degradation:
-
Possible Cause: Improper storage or handling may lead to compound degradation.
-
Troubleshooting:
-
UNC2025 is stable for at least 4 years when stored as a crystalline solid at -20°C.[6]
-
Prepare fresh stock solutions in a suitable solvent like DMSO.[5][7] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7]
-
If possible, verify the identity and purity of your UNC2025 lot using analytical methods such as LC-MS.
-
-
-
Solubility:
-
Possible Cause: UNC2025 may precipitate out of solution at the working concentration in your cell culture media.
-
Troubleshooting:
-
This compound is highly soluble in normal saline.[8][9] However, solubility in cell culture media can vary.
-
Visually inspect your diluted UNC2025 solution for any precipitate.
-
When preparing working dilutions, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation.
-
-
-
Incorrect Concentration:
-
Possible Cause: Errors in calculating dilutions or pipetting can lead to a final concentration that is too low to inhibit MER.
-
Troubleshooting:
-
Carefully recalculate all dilutions.
-
Use calibrated pipettes and prepare fresh serial dilutions for each experiment.[10]
-
Perform a dose-response curve to determine the IC50 in your specific cell system.
-
-
2. Experimental Protocol and Technique
-
Western Blotting Issues:
-
Possible Cause: Detection of phosphorylated proteins can be challenging due to their low abundance and labile nature.[11][12]
-
Troubleshooting:
-
Sample Preparation: Lyse cells in a buffer containing both protease and phosphatase inhibitors to prevent dephosphorylation. Keep samples on ice throughout the process.
-
Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains the phosphoprotein casein which can cause high background.[12][13]
-
Antibodies: Use a phospho-specific MER antibody that has been validated for Western blotting. Ensure you are using the recommended antibody dilution and incubation conditions.
-
Loading Control: Always probe for total MER protein on the same membrane after stripping to confirm that the lack of a phospho-MER signal is not due to low protein expression or loading errors.[14]
-
-
-
Inhibitor Treatment Time:
-
Possible Cause: The incubation time with UNC2025 may be too short to achieve maximal inhibition.
-
Troubleshooting:
-
While inhibition can be observed after 1 hour of treatment, consider extending the incubation time (e.g., 2, 4, or 24 hours) to see if this impacts the level of MER phosphorylation.[2]
-
-
3. Cell System-Related Factors
-
Low or No MER Expression:
-
Possible Cause: The cell line you are using may not express sufficient levels of MER for its phosphorylation to be detected.
-
Troubleshooting:
-
Confirm MER expression in your cell line at the protein level using Western blotting.
-
Select a cell line known to express high levels of MER.
-
-
-
Cell Line Integrity:
-
Possible Cause: Cell line misidentification, cross-contamination, or genetic drift due to high passage number can alter the cellular response to inhibitors.
-
Troubleshooting:
-
Authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.
-
Use low-passage number cells for your experiments.
-
-
-
Acquired Resistance:
-
Possible Cause: Prolonged exposure to UNC2025 or other kinase inhibitors can lead to the development of resistance mechanisms.
-
Troubleshooting:
-
Mechanisms of resistance to tyrosine kinase inhibitors can include secondary mutations in the kinase domain or activation of bypass signaling pathways.[1]
-
If you are working with a cell line that has been chronically treated with a kinase inhibitor, consider using a parental, untreated cell line for comparison.
-
-
Quantitative Data Summary
| Kinase | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay |
| MER | 0.46 - 0.74 | 2.7 |
| FLT3 | 0.35 - 0.8 | 14 |
| AXL | 1.65 - 14 | 122 |
| TYRO3 | 5.83 - 17 | 301 |
Data compiled from multiple sources.[1][2][5][6][7] IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocol: Western Blot for MER Phosphorylation
This protocol outlines the key steps for assessing the effect of UNC2025 on MER phosphorylation in a cell-based assay.
Diagram: Experimental Workflow
Caption: A step-by-step workflow for detecting MER phosphorylation via Western blot after UNC2025 treatment.
-
Cell Seeding and Treatment:
-
Seed MER-expressing cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of UNC2025 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Membrane Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with a primary antibody specific for phosphorylated MER overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
After detecting the phospho-MER signal, strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with a primary antibody for total MER to serve as a loading control.[14]
-
MER Signaling Pathway
Diagram: Simplified MER Signaling Pathway
Caption: UNC2025 inhibits MER autophosphorylation, blocking downstream signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
Technical Support Center: UNC2025 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UNC2025 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 0.74 nM and 0.8 nM, respectively.[1][2] It exhibits over 45-fold selectivity for MERTK compared to Axl, another member of the TAM (Tyro3, Axl, MERTK) receptor family.[2] By inhibiting MERTK and FLT3, UNC2025 disrupts downstream signaling pathways that promote tumor cell proliferation and survival, including the AKT, ERK1/2, and STAT6 pathways.[2][3]
Q2: What are the recommended in vivo dosages for this compound?
The optimal in vivo dosage of this compound can vary depending on the animal model and the specific research question. Published studies have demonstrated efficacy at a range of oral (p.o.) doses in mice:
-
3 mg/kg: Sufficient to decrease Mer phospho-protein levels in bone marrow leukemia cells by over 90%.[4][5]
-
50 mg/kg and 75 mg/kg (once daily): Effective in reducing tumor burden and prolonging survival in leukemia xenograft models.[2][3][6]
It is recommended to perform a pilot study to determine the optimal dose for your specific model.
Q3: How should this compound be formulated for in vivo administration?
This compound has been shown to have good solubility and pharmacokinetic properties.[1][4] Here are some reported formulation methods for oral gavage:
-
Saline: The hydrochloride salt of UNC2025 is soluble in normal saline.[3][4]
-
DMSO, PEG300, Tween-80, and Saline: A common formulation involves dissolving UNC2025 in a vehicle containing Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. A typical protocol involves first dissolving the compound in DMSO, followed by the addition of PEG300, Tween-80, and finally saline to the desired volume.[2][7]
-
Corn oil and DMSO: For some applications, a suspension in corn oil with a small amount of DMSO can be used.[1]
It is crucial to ensure the final solution is clear and homogenous before administration. Fresh preparation of the working solution is recommended for optimal results.[2][7]
Q4: What are the expected pharmacokinetic properties of this compound in mice?
UNC2025 exhibits excellent pharmacokinetic properties in mice, including:
-
Time to maximum concentration (Tmax): 0.5 hours.[2]
-
Maximum concentration (Cmax): 1.6 μM at a 3 mg/kg oral dose.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor compound solubility during formulation. | Improper solvent ratio or order of addition. Moisture absorption by DMSO. | Ensure a clear stock solution is made in DMSO before adding co-solvents sequentially (e.g., PEG300, Tween-80, then saline). Use fresh, anhydrous DMSO. Gentle heating or sonication may aid dissolution.[1][2][7] |
| Inconsistent or lack of in vivo efficacy. | Sub-optimal dosage. Improper administration. Degradation of the compound. | Perform a dose-response study to determine the optimal dosage for your specific model. Ensure accurate oral gavage technique. Prepare fresh formulations for each experiment as UNC2025 solutions are recommended for immediate use.[2][7] |
| Unexpected toxicity or off-target effects. | High dosage. Off-target kinase inhibition. | Reduce the dosage. While UNC2025 is selective, at higher concentrations it can inhibit other kinases such as Axl, TRKA, and KIT.[4] Monitor animals closely for any adverse effects. |
| Difficulty detecting downstream signaling inhibition. | Incorrect timing of sample collection. Sub-optimal dose. | Collect tissues at the expected Tmax (around 30 minutes post-oral dose) for pharmacodynamic studies.[4][5] Ensure the administered dose is sufficient to achieve the desired level of target engagement. |
Data Summary
In Vivo Dosages and Effects of this compound in Mice
| Dosage (Oral) | Animal Model | Key Findings | Reference |
| 3 mg/kg | 697 acute leukemia xenografts | >90% inhibition of Mer phosphorylation in bone marrow. | [4][5] |
| 50 mg/kg | H2228 or A549 tumor models | Inhibition of tumor growth. | [1] |
| 50 mg/kg (once daily) | 697 B-ALL xenografts | Significant reduction in tumor burden and increased survival. | [3][6] |
| 75 mg/kg (once daily) | 697 B-ALL xenografts | Dose-dependent reduction in tumor burden and increased median survival. | [2][3][6] |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Study of MERTK Inhibition
-
Animal Model: NOD/SCID/gamma mice with established 697 acute leukemia xenografts (engrafted for 14 days).[4][5]
-
Formulation: Prepare this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer a single 3 mg/kg dose of UNC2025 or vehicle control via oral gavage.[4][5]
-
Sample Collection: Euthanize mice 30 minutes after dosing and collect femurs.[4][5]
-
Analysis: Flush bone marrow cells and prepare cell lysates. Perform immunoprecipitation for MERTK and subsequent Western blotting to detect phosphorylated and total MERTK levels.[4][5]
Protocol 2: In Vivo Efficacy Study in a Leukemia Xenograft Model
-
Animal Model: NSG mice inoculated with 697 B-ALL cells expressing luciferase.[3]
-
Treatment Groups:
-
Vehicle control (e.g., saline) administered orally once daily.
-
This compound (50 mg/kg) administered orally once daily.
-
This compound (75 mg/kg) administered orally once daily.
-
-
Treatment Schedule: Begin treatment one day after tumor cell inoculation.[3]
-
Monitoring: Monitor disease burden regularly using bioluminescence imaging. Record animal survival.[3]
-
Endpoint: Continue treatment and monitoring until a pre-defined endpoint (e.g., significant tumor burden in control group).
Visualizations
Caption: UNC2025 inhibits MERTK and FLT3 signaling pathways.
Caption: General workflow for in vivo studies with UNC2025.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
UNC2025 Hydrochloride Off-Target Effects in Cancer Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of UNC2025 hydrochloride in cancer cells. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to facilitate experiment planning and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of UNC2025?
A1: UNC2025 is a potent dual inhibitor of MER and FLT3 kinases.[1][2] Its off-target activities have been characterized through kinome scanning, revealing inhibition of other kinases, most notably AXL and TYRO3, albeit with lower potency.[1][2][3]
Q2: What are the observed cellular effects of UNC2025 in cancer cell lines?
A2: In various cancer cell lines, UNC2025 has been shown to inhibit the phosphorylation of MER and FLT3, leading to the downregulation of downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2.[2][4] This inhibition results in decreased colony formation and induction of apoptosis in cell lines derived from non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).[1][4][5]
Q3: I am observing unexpected cytotoxicity in my experiments. Could this be due to off-target effects?
A3: While UNC2025 is selective, off-target kinase inhibition is a possibility, especially at higher concentrations. A kinome scan of 305 kinases revealed that at a concentration of 100 nM, 66 kinases were inhibited by more than 50%.[1][3] Therefore, it is crucial to use the lowest effective concentration of UNC2025 to minimize off-target effects. Refer to the quantitative data tables below for guidance on concentration selection.
Q4: What is a suitable negative control for experiments with UNC2025?
A4: A structurally similar compound, referred to as compound 20 in the literature, has been identified as a much weaker MER and FLT3 inhibitor.[1][5] This compound can serve as a negative control to distinguish on-target from off-target or non-specific effects in cellular assays.[1][5]
Quantitative Data Summary
The following tables summarize the inhibitory activity of UNC2025 against its primary targets and key off-target kinases, as well as its effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) | Ki (nM) |
| MER | 0.46 - 0.74 | 0.16 |
| FLT3 | 0.35 - 0.8 | - |
| AXL | 1.65 - 122 | 13.3 |
| TYRO3 | 5.83 - 301 | - |
| TRKA | 1.67 | - |
| TRKC | 4.38 | - |
| QIK | 5.75 | - |
| SLK | 6.14 | - |
| NuaK1 | 7.97 | - |
| KIT | 8.18 | - |
| Met | 364 | - |
Data compiled from multiple sources.[1][2][3][6]
Table 2: Cellular IC50 Values of UNC2025 for Target Phosphorylation
| Cell Line | Target | Cellular IC50 (nM) |
| 697 (B-ALL) | p-MER | 2.7 |
| Molm-14 (AML) | p-FLT3 | 14 |
Data obtained from studies on specific cancer cell lines.[1][2]
Table 3: Cellular Effects of UNC2025 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| A549, H2228, H1299 | NSCLC | Inhibition of colony formation, induction of apoptosis |
| Molm-14, Kasumi-1, NOMO-1 | AML | Inhibition of colony formation, induction of apoptosis |
| 697, REH | B-ALL | Inhibition of colony formation, induction of apoptosis |
| Jurkat | T-ALL | Induction of apoptosis |
| A172, SF188, U251 | Glioblastoma | Inhibition of proliferation |
Summary of observed effects in different cancer cell lines.[1][4][5][7]
Experimental Protocols & Troubleshooting
Key Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by UNC2025.
Experimental Workflow: Investigating Off-Target Effects
This workflow outlines the steps to assess potential off-target effects of UNC2025.
Detailed Methodologies
1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 697 B-ALL, Molm-14 AML) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of UNC2025 (e.g., 10 nM - 1 µM) and the negative control compound for 24-48 hours. Include a vehicle-only control (DMSO). For a positive control, a known apoptosis inducer like staurosporine (B1682477) can be used.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
-
Troubleshooting:
-
High background in negative control: Ensure complete washing of cells and use freshly prepared buffers.
-
No apoptosis in positive control: Verify the potency of the apoptosis inducer and optimize the treatment time and concentration.
-
Inconsistent results: Maintain consistent cell densities and passage numbers.
-
2. Colony Formation Assay
-
Principle: This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity.
-
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Allow cells to adhere overnight, then treat with UNC2025 (e.g., 10 nM - 300 nM) or the negative control compound. For some cell lines like A549 and Molm-14, cells can be cultured in soft agar (B569324) overlaid with medium containing the compounds.[1][5]
-
Incubation: Incubate the plates for 10-14 days, refreshing the medium with the respective treatments every 3-4 days.
-
Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Analysis: Count the number of colonies (typically >50 cells) in each well.
-
-
Troubleshooting:
-
No colony formation in control wells: Optimize cell seeding density and ensure the health of the cell line.
-
Colonies are too small or diffuse: Extend the incubation period or check the quality of the culture medium.
-
Uneven colony distribution: Ensure a single-cell suspension before plating and handle plates gently to avoid disturbing the cells.
-
This technical support guide is intended to assist researchers in their studies with this compound. For further details, please refer to the cited literature.
References
- 1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
UNC2025 Hydrochloride Solubility in DMSO: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of UNC2025 hydrochloride in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Researchers may encounter challenges when dissolving this compound in DMSO. This guide addresses common problems with step-by-step solutions.
Issue 1: this compound Powder is Not Dissolving or Forms a Suspension in DMSO.
-
Possible Cause 1: Suboptimal DMSO Quality. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][2][3]
-
Solution: Always use fresh, anhydrous, high-purity DMSO for the preparation of your stock solutions. Avoid using DMSO that has been opened multiple times or stored improperly.
-
-
Possible Cause 2: Insufficient Mechanical Agitation or Temperature. The compound may require energy to fully dissolve.
-
Possible Cause 3: Reached Solubility Limit. You may be attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in DMSO.
-
Solution: Refer to the solubility data provided by the supplier. Do not attempt to prepare a stock solution at a concentration higher than recommended.
-
Issue 2: Precipitation is Observed Upon Dilution of the DMSO Stock Solution into Aqueous Buffer.
-
Possible Cause: "Precipitation Upon Dilution". This common phenomenon occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[6]
-
Solution 1: Optimize Dilution Technique. Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the gently vortexing aqueous buffer. This gradual introduction can help prevent immediate precipitation.[7]
-
Solution 2: Reduce Final DMSO Concentration. Aim for the lowest possible final DMSO concentration in your experimental medium, ideally below 0.5% (v/v), to minimize solvent-induced effects and reduce the likelihood of precipitation.[6]
-
Solution 3: Consider a Co-Solvent System for In Vivo Studies. For animal experiments, a co-solvent system is often necessary to maintain solubility upon administration. Formulations may include PEG300, Tween-80, or corn oil in addition to DMSO.[1][2][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and its DMSO stock solution?
A1:
-
Powder: Store at -20°C for up to 3 years.[1]
-
DMSO Stock Solution: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO can vary slightly between batches and suppliers. It is crucial to consult the certificate of analysis for your specific lot. The table below summarizes reported solubility data.
Q3: Can I use water as a solvent for this compound?
A3: Yes, this compound has good solubility in water.[2][5] However, for cell-based assays, DMSO is typically the solvent of choice for preparing high-concentration stock solutions.
Q4: Can the pH of the buffer affect the solubility of this compound?
A4: Yes, as a hydrochloride salt, the solubility of UNC2025 can be pH-dependent. It is generally more soluble in acidic conditions.[6]
Quantitative Data Summary
The following tables provide a summary of the solubility and inhibitory concentrations of UNC2025.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 - 100 mg/mL[1][2] | 19.49 - 194.88 mM[1][2] | Hygroscopic DMSO can reduce solubility.[1][2] Warming or sonication may be required.[2][4] |
| Water | 55 - 100 mg/mL[2][5] | 107.19 - 194.88 mM[2][5] | Ultrasonic treatment may be needed.[2] |
| Ethanol | 8 mg/mL[5] | 15.59 mM[5] | Warming may be required.[5] |
Table 2: In Vitro Inhibitory Concentrations (IC₅₀) of UNC2025
| Target | IC₅₀ (nM) | Cell Line |
| MER | 0.74 nM[1] | |
| FLT3 | 0.8 nM[1] | |
| Mer Phosphorylation | 2.7 nM[2][9] | 697 B-ALL cells[2][9] |
| Flt3 Phosphorylation | 14 nM[2][9] | Molm-14 AML cells[2][9] |
| Axl | 122 nM[2] | |
| Tyro3 | 301 nM[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 513.12 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 10 minutes, followed by vortexing.[4]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: UNC2025 inhibits MER and FLT3 signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting UNC2025 hydrochloride degradation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with UNC2025 hydrochloride degradation in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It functions as an ATP-competitive inhibitor with IC50 values of 0.74 nM for MER and 0.8 nM for FLT3.[1][2] By inhibiting these kinases, UNC2025 can block downstream signaling pathways, such as JAK/STAT, MEK/ERK, and AKT, which are involved in promoting tumor cell proliferation and survival.[4][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[3][6] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[3][6] For short-term storage, stock solutions can be kept at -20°C for up to one month.[3][6]
Q3: What are the initial signs of this compound degradation in my cell culture experiments?
Signs of degradation may include a diminished or complete loss of the expected biological effect, such as a decrease in the inhibition of cell proliferation or a reduction in the intended signaling pathway modulation.[7] You might also observe inconsistent results between experiments or a need for higher concentrations of the compound to achieve the same effect.[7]
Q4: What factors can contribute to the degradation of this compound in cell culture media?
Several factors can contribute to the degradation of small molecule inhibitors like UNC2025 in cell culture media. These include:
-
Temperature: Incubation at 37°C can accelerate chemical degradation.[8]
-
pH: The pH of the culture media can affect the stability of the compound.[8]
-
Light Exposure: Prolonged exposure to light can cause photodegradation.[8]
-
Media Components: Reactive components in the media or serum can interact with and degrade the inhibitor.[7][9]
-
Cellular Metabolism: Cells can metabolize the compound, leading to its inactivation.
Troubleshooting Guide: this compound Degradation
This guide provides a structured approach to troubleshooting potential degradation issues with this compound in your experiments.
Issue 1: Diminished or Inconsistent Inhibitory Effect
If you observe a reduced or inconsistent effect of UNC2025 in your assays, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for diminished UNC2025 efficacy.
Step-by-Step Guide:
-
Verify Stock Solution Integrity:
-
Assess Stability in Culture Media:
-
Action: Perform a stability study by incubating UNC2025 in your specific cell culture media at 37°C over a time course (e.g., 0, 6, 12, 24, 48 hours).[7] Analyze the concentration of the active compound at each time point using methods like HPLC.
-
Rationale: This will directly determine the half-life of UNC2025 under your experimental conditions.
-
-
Optimize Experimental Parameters:
-
Action:
-
Rationale: Optimizing these parameters can minimize degradation caused by environmental factors.
-
-
Consider Cellular Metabolism:
-
Action: If the inhibitor is stable in media without cells, investigate cellular uptake and metabolism. This can be complex and may require specialized analytical techniques.
-
Rationale: Cells can actively metabolize and inactivate the compound.
-
Issue 2: Precipitation of the Compound in Media
If you observe precipitation after adding this compound to your culture media, follow these steps:
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for UNC2025 precipitation.
Step-by-Step Guide:
-
Check Final Solvent Concentration:
-
Action: Ensure the final concentration of the organic solvent (e.g., DMSO) in your media is low (typically <0.1%).
-
Rationale: High concentrations of organic solvents can cause the compound to precipitate when diluted into aqueous media.
-
-
Evaluate Media Compatibility:
-
Action: Test the solubility of UNC2025 in different types of cell culture media or in a simpler buffer like PBS.
-
Rationale: Components in the media, especially high concentrations of proteins in serum, can sometimes affect the solubility of a compound.
-
-
Modify Dilution Procedure:
-
Action: Prepare intermediate dilutions of the stock solution in media before adding it to the final culture volume. Ensure rapid mixing upon addition.
-
Rationale: A gradual dilution can help prevent localized high concentrations that may lead to precipitation.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of UNC2025 in your specific experimental conditions.
Experimental Workflow
Caption: Experimental workflow for assessing UNC2025 stability.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in your cell culture medium to your final working concentration (e.g., 1 µM). Prepare separate working solutions for media with and without serum.
-
-
Incubation:
-
Aliquot the working solutions into sterile tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the samples.
-
Precipitate proteins by adding 2 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of UNC2025.
-
-
Data Analysis:
-
Plot the concentration of UNC2025 as a function of time.
-
Calculate the half-life (t1/2) of the compound in your specific media.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media
| Media Type | Serum Presence | Half-life (t1/2) at 37°C (hours) |
| DMEM | 10% FBS | 36 |
| DMEM | No Serum | 48 |
| RPMI-1640 | 10% FBS | 32 |
| RPMI-1640 | No Serum | 44 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Signaling Pathway
UNC2025 inhibits the MERTK and FLT3 signaling pathways. The diagram below illustrates a simplified representation of the MERTK signaling cascade that is inhibited by UNC2025.
Caption: Simplified MERTK signaling pathway inhibited by UNC2025.
References
- 1. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: UNC2025 Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC2025 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It exhibits high selectivity for MERTK and FLT3 with IC50 values of 0.74 nM and 0.8 nM, respectively.[2][3] The inhibition of these kinases disrupts downstream signaling pathways, such as pAKT and pERK1/2, which are crucial for tumor cell survival and proliferation.[1][4] This disruption can lead to the induction of apoptosis and a decrease in colony formation in cancer cells.[1]
Q2: My this compound is not dissolving properly. What should I do?
While the hydrochloride salt of UNC2025 is highly soluble in normal saline, issues can still arise.[5][6] Here are some troubleshooting steps:
-
Use Fresh DMSO: If preparing a stock solution in DMSO, ensure the DMSO is fresh and not moisture-absorbent, as this can reduce solubility.[1]
-
Follow Recommended Formulations: For in vivo oral administration, a common formulation involves dissolving UNC2025 in a vehicle such as a mixture of DMSO, PEG300, Tween80, and ddH2O.[1] For intravenous administration, formulations have included 7.5% v/v N-methyl pyrrolidone and 40% v/v PEG-400 in normal saline, or 5% DMSO and 5% solutol in normal saline.[6]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: Ensure the pH of your final solution is appropriate, as UNC2025 HCl's kinetic solubility of 38 μg/mL has been reported at pH 7.4.[5][6]
Q3: I am observing inconsistent anti-tumor efficacy in my animal model. What are the potential causes?
Inconsistent efficacy can stem from several factors:
-
Drug Administration and Bioavailability: UNC2025 has 100% oral bioavailability in mice.[4][5][6] However, ensure accurate oral gavage technique to guarantee the full dose is administered. For other administration routes, ensure proper technique and formulation.
-
Dosage: The effective dose of UNC2025 can vary depending on the tumor model. Doses ranging from 3 mg/kg to 75 mg/kg have been used effectively.[1][2][4][7] A dose of 3 mg/kg was sufficient to inhibit Mer phosphorylation by over 90% in a leukemia model, while doses of 50 mg/kg and 75 mg/kg were used to inhibit tumor growth in leukemia and NSCLC models.[1][4][5][6]
-
Tumor Model Sensitivity: The anti-tumor effect of UNC2025 is dependent on the expression and activation of MERTK and/or FLT3 in the tumor cells.[4] It is crucial to confirm the expression of these targets in your specific cell line or patient-derived xenograft model.
-
Metabolism and Half-life: UNC2025 has a half-life of 3.8 hours in mice.[2][4][5][6][7] The dosing schedule should be designed to maintain a therapeutic concentration of the drug. Once-daily dosing has been shown to be effective.[4][8]
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions can be stored at -80°C for up to one year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For short-term storage of solutions, -20°C for up to one month is acceptable.[1]
Quantitative Data Summary
In Vitro Potency of UNC2025
| Target | Cell Line | IC50 |
| MER Phosphorylation | 697 B-ALL | 2.7 nM[1][5] |
| FLT3 Phosphorylation | Molm-14 | 14 nM[5] |
| MER (enzymatic) | - | 0.74 nM[2][3] |
| FLT3 (enzymatic) | - | 0.8 nM[2][3] |
| Axl (enzymatic) | - | 122 nM[2][3][5] |
| Tyro3 (enzymatic) | - | 301 nM[5] |
In Vivo Pharmacokinetics of UNC2025 in Mice
| Parameter | Value |
| Oral Bioavailability | 100%[4][5][6] |
| Clearance | 9.2 mL/min/kg[2][5][6][7] |
| Half-life (t1/2) | 3.8 hours[2][4][5][6][7] |
| Tmax | 0.50 hours[2][7] |
| Cmax (at 3 mg/kg) | 1.6 µM[2][7] |
| AUClast (at 3 mg/kg) | 9.2 h*µM[2][7] |
Effective In Vivo Dosing of UNC2025
| Animal Model | Cell Line | Dose | Administration Route | Outcome |
| NOD/SCID/gamma mice | 697 acute leukemia | 3 mg/kg | Oral | >90% inhibition of Mer phosphorylation[1][5][6] |
| Mice | H2228 or A549 tumors | 50 mg/kg | Oral | Tumor growth inhibition[1] |
| NSG mice | 697 B-ALL | 50 or 75 mg/kg | Oral | Delayed disease progression[4][7][8] |
| NSG mice | Patient-derived AML | 75 mg/kg | Oral | Disease regression[4][8] |
Experimental Protocols
Protocol for In Vivo Efficacy Study in a Leukemia Xenograft Model
This protocol is a generalized procedure based on published studies.[4][5][6][8]
-
Animal Model: Utilize immunodeficient mice such as NOD/SCID/gamma (NSG).
-
Cell Inoculation: Inoculate mice with a human leukemia cell line (e.g., 697 B-ALL cells) via tail vein injection.
-
Tumor Engraftment: Allow for tumor engraftment, which can be monitored via bioluminescence imaging if cells are luciferase-tagged.
-
Treatment Groups: Randomize mice into treatment and vehicle control groups.
-
UNC2025 Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a working solution, a suggested formulation is: 50 μL of 25 mg/mL UNC2025 in DMSO, mixed with 400 μL of PEG300, followed by the addition of 50 μL of Tween80, and finally brought to a 1 mL volume with ddH2O.[1] The solution should be prepared fresh daily.
-
-
Administration: Administer UNC2025 or vehicle control orally via gavage once daily at the desired dose (e.g., 50 or 75 mg/kg).
-
Monitoring: Monitor tumor burden regularly (e.g., weekly bioluminescence imaging) and observe the overall health and survival of the mice.
-
Pharmacodynamic Analysis (Optional):
Visualizations
Caption: UNC2025 inhibits MERTK and FLT3 signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
UNC2025 Hydrochloride and Non-Cancerous Cells: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of UNC2025 hydrochloride in non-cancerous cells. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cells compared to cancer cells?
A1: this compound exhibits significantly lower cytotoxicity in non-cancerous cells compared to MERTK-expressing cancer cells. Studies have shown a substantial difference in sensitivity, with normal human cord blood or bone marrow mononuclear cells being resistant to UNC2025 at concentrations below 500 nM.[1] In contrast, the inhibitor shows potent effects on various cancer cell lines at much lower concentrations. For example, it can inhibit colony formation in some leukemia cell lines by over 50% at 200 nM.[1] One study reported a 20-fold greater sensitivity in MERTK-expressing leukemia blasts relative to normal mononuclear cells.[2] This selectivity is attributed to the overexpression and dependence on MERTK signaling in many cancer types.
Q2: What are the known off-target effects of this compound in non-cancerous tissues?
A2: The primary off-target effects of this compound observed in preclinical models are related to its dual inhibition of FLT3. Side effects such as anemia and leukopenia have been noted in mice at high doses and are likely attributable to the inhibition of FLT3 in the bone marrow.[3] Researchers should be aware of the broader kinase inhibitory profile of UNC2025, which includes activity against AXL, TRKA, TRKC, QIK, TYRO3, SLK, NuaK1, KIT, and Met at various concentrations, although its highest potency is against MERTK and FLT3.[2][4]
Q3: I am observing unexpected levels of cytotoxicity in my non-cancerous control cells. What could be the cause?
A3: If you observe higher-than-expected cytotoxicity in non-cancerous cells, consider the following troubleshooting steps:
-
Compound Concentration: Ensure that the concentrations of this compound being used are appropriate. Exceedingly high concentrations can lead to off-target toxicity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type.
-
Cell Health and Passage Number: The health and passage number of your primary or non-cancerous cell lines can influence their sensitivity to chemical compounds. Use cells with a low passage number and ensure they are healthy and free from contamination.
-
Expression of MERTK and FLT3: While generally low, some non-cancerous cell types may have basal expression of MERTK or FLT3. Verify the expression levels in your specific cell line, as this could contribute to sensitivity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is advisable to include a vehicle-only control in your experiments.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory concentrations of this compound.
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| MERTK (cell-free) | Kinase Assay | 0.74 nM | [2][5] |
| FLT3 (cell-free) | Kinase Assay | 0.8 nM | [2][5] |
| 697 B-ALL Cells | Mer Phosphorylation | 2.7 nM | [2][5] |
| Molm-14 AML Cells | Flt3 Phosphorylation | 14 nM | [6][7] |
| Normal Cord/Marrow Blood Mononuclear Cells | Colony Formation | Resistant at <500 nM | [1] |
| Primary Leukemia Patient Samples | Viable Cell Reduction | Median IC50 of 2.38 µM | [1] |
Experimental Protocols
General Cytotoxicity Assay Protocol (MTT/XTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound in non-cancerous cells using a colorimetric assay such as MTT or XTT.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest UNC2025 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT/XTT Assay:
-
Following incubation, add 10-20 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
If using XTT, the soluble formazan product is formed, and no solubilization step is needed.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
MERTK Signaling Pathway
Caption: Simplified MERTK signaling pathway and the inhibitory action of UNC2025.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing UNC2025 cytotoxicity in non-cancerous cells.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Acquired Resistance to UNC2025 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC2025 hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3).[1][2] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of these kinases and their downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[1] This inhibition leads to decreased cell proliferation, induction of apoptosis, and reduced colony formation in cancer cells that are dependent on MERTK or FLT3 signaling.[1][3]
Q2: In which cancer types has UNC2025 shown preclinical activity?
UNC2025 has demonstrated significant preclinical efficacy in models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), where MERTK and/or FLT3 are often overexpressed or mutated.[1][3] It has also shown activity in some solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.
Q3: What are the known or potential mechanisms of acquired resistance to UNC2025?
While specific mechanisms of acquired resistance to UNC2025 are still under investigation, resistance to tyrosine kinase inhibitors (TKIs) like UNC2025 can generally arise from:
-
Activation of compensatory signaling pathways: Cancer cells can bypass the inhibition of MERTK/FLT3 by upregulating other signaling pathways to maintain proliferation and survival.
-
Secondary mutations in the kinase domain: Mutations in the MERTK or FLT3 kinase domains can prevent UNC2025 from binding effectively.
-
Gene amplification: Increased copy number of the MERTK or FLT3 gene can lead to higher protein expression, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of UNC2025.
Q4: What strategies can be employed to overcome acquired resistance to UNC2025?
A primary strategy to overcome or delay acquired resistance to UNC2025 is through combination therapy . Preclinical studies have shown that combining UNC2025 with the chemotherapeutic agent methotrexate (B535133) resulted in a more effective inhibition of leukemia progression compared to either drug alone.[1][4] This suggests that combining UNC2025 with other cytotoxic agents or targeted therapies that inhibit compensatory signaling pathways could be a promising approach.
Troubleshooting Guides
Problem 1: Decreased UNC2025 efficacy in long-term cell culture experiments.
Possible Cause: Development of acquired resistance in the cancer cell line.
Suggested Solutions:
-
Confirm Target Engagement:
-
Perform a Western blot to verify that UNC2025 is still inhibiting the phosphorylation of MERTK and/or FLT3 in the treated cells. A lack of inhibition at previously effective concentrations suggests resistance.
-
-
Investigate Resistance Mechanisms:
-
Sequence the Kinase Domain: Analyze the MERTK and FLT3 kinase domains for secondary mutations.
-
Assess Protein Expression: Use Western blotting to check for overexpression of MERTK, FLT3, or other receptor tyrosine kinases that could mediate compensatory signaling.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to identify upregulated compensatory signaling pathways.
-
-
Combination Therapy:
-
Based on the findings from the phospho-RTK array, select a second inhibitor that targets the identified compensatory pathway.
-
Alternatively, combine UNC2025 with a standard-of-care cytotoxic agent relevant to the cancer type being studied.
-
Problem 2: High background or inconsistent results in in vitro kinase assays.
Possible Cause: Issues with compound solubility, stability, or assay conditions.
Suggested Solutions:
-
Ensure Proper Solubility:
-
This compound is soluble in DMSO.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low and consistent across all wells.
-
-
Optimize Assay Conditions:
-
Titrate the concentrations of ATP, kinase, and substrate to ensure the assay is in the linear range.
-
Include appropriate controls, such as a known inhibitor as a positive control and a vehicle-only (DMSO) control.
-
-
Check for Compound Interference:
-
Run a control with the highest concentration of UNC2025 in the absence of the kinase to ensure the compound itself does not interfere with the detection method.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of UNC2025
| Kinase | IC50 (nM) | Cell Line | Assay Type |
| MERTK | 0.74 | - | Enzymatic Assay |
| FLT3 | 0.80 | - | Enzymatic Assay |
| MERTK | 2.7 | 697 B-ALL | Cell-based phospho-assay |
| FLT3 | 14 | Molm-14 AML | Cell-based phospho-assay |
| AXL | 122 | - | Enzymatic Assay |
| TYRO3 | 301 | - | Enzymatic Assay |
Table 2: In Vivo Efficacy of UNC2025 in Combination with Methotrexate in a 697 B-ALL Xenograft Model [1][5]
| Treatment Group | Median Survival (days post-inoculation) |
| Vehicle | 34 |
| Methotrexate (1 mg/kg) | 61.5 |
| UNC2025 (75 mg/kg) | 72 |
| UNC2025 + Methotrexate | 103.5 |
Detailed Experimental Protocols
Protocol 1: Generation of UNC2025-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to UNC2025 through continuous exposure to escalating drug concentrations.[6][7][8][9]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of UNC2025 for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of UNC2025 at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
-
Monitor Cell Growth: Continuously monitor the cells for signs of recovery and stable growth. This may take several weeks.
-
Dose Escalation: Once the cells are growing consistently at the current concentration, gradually increase the concentration of UNC2025 (e.g., by 1.5 to 2-fold).
-
Repeat and Expand: Repeat the process of monitoring and dose escalation. At each stage of increased resistance, freeze down vials of the resistant cells for future use.
-
Characterize Resistant Cells: Once a cell line with a significantly higher IC50 (e.g., >10-fold) is established, characterize the resistance mechanisms as described in Troubleshooting Problem 1.
Protocol 2: Western Blot Analysis of MERTK Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of MERTK in response to UNC2025 treatment.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MERTK, anti-total-MERTK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of UNC2025 or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the anti-phospho-MERTK primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MERTK.
Protocol 3: Immunoprecipitation of MERTK
This protocol is for the immunoprecipitation of MERTK to analyze its phosphorylation or interaction with other proteins.[14][15][16][17][18]
Materials:
-
Cell lysates (prepared as in the Western Blot protocol)
-
Anti-MERTK antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Pre-clear Lysate: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-MERTK antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Binding: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-phospho-tyrosine antibody or antibodies against specific interacting proteins.
Visualizations
Caption: MERTK and FLT3 signaling pathways and the inhibitory action of UNC2025.
Caption: Troubleshooting workflow for decreased UNC2025 efficacy.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 13. ptglab.com [ptglab.com]
- 14. Harnessing MerTK agonism for targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 18. MERTK Monoclonal Antibody (DS5MMER) (14-5751-82) [thermofisher.com]
UNC2025 hydrochloride inconsistent results in vitro
Welcome to the technical support center for UNC2025 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in vitro. UNC2025 is a potent, orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases.[1][2] Inconsistent results in vitro can arise from a variety of factors, from experimental setup to biological complexities. This guide provides troubleshooting advice and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: UNC2025 is an ATP-competitive inhibitor of the MER and FLT3 receptor tyrosine kinases.[2] By binding to the ATP pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways involved in cell survival, proliferation, and resistance to apoptosis.[3][4]
Q2: In which cell lines has UNC2025 shown activity?
A2: UNC2025 has demonstrated potent activity in various cancer cell lines, particularly those dependent on MER or FLT3 signaling. These include acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC) cell lines.[1][3] Specific examples include 697 (B-ALL), Molm-14 (AML), A549 (NSCLC), H2228, and H1299.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing solutions, it is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or reduced potency.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of both powder and stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots. Prepare fresh working solutions for each experiment. |
| Solubility Issues | Confirm complete dissolution of the compound in DMSO before further dilution in aqueous media. The hydrochloride salt of UNC2025 has good aqueous solubility, but high concentrations in media can still lead to precipitation.[6][7] |
| Cell Line Health and Passage Number | Use cells that are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways, affecting inhibitor sensitivity. |
| Assay Conditions | Optimize cell seeding density and incubation time. High cell densities can sometimes lead to apparent resistance. Ensure the assay endpoint is appropriate for the expected mechanism of action (e.g., apoptosis vs. proliferation). |
| Presence of Serum Proteins | High serum concentrations in the culture medium can lead to protein binding of the inhibitor, reducing its effective concentration. Consider reducing serum concentration if experimentally feasible, or perform serum protein binding assays to determine the free fraction of the compound. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock. |
| Incomplete Mixing | Ensure thorough mixing of the compound in the culture medium before adding to the cells. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding to avoid variations in cell number per well. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media. |
Issue 3: Complete lack of activity or unexpected off-target effects.
| Potential Cause | Troubleshooting Steps |
| Incorrect Cell Line Model | Confirm that your cell line expresses the target kinases (MER or FLT3) at sufficient levels. The absence of the target will result in a lack of on-target activity.[3] |
| Acquired Resistance | In long-term studies, cells can develop resistance to FLT3 inhibitors through on-target secondary mutations or activation of bypass signaling pathways.[8][9][10][11] Consider sequencing the FLT3 kinase domain in resistant clones and probing for activation of alternative pathways (e.g., RAS/MAPK, PI3K/AKT).[8] |
| Off-Target Kinase Inhibition | While UNC2025 is selective for MER and FLT3, it can inhibit other kinases at higher concentrations.[2][5] If observing unexpected phenotypes, consider performing a kinome scan to identify potential off-target interactions. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular IC50 Values
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| MER (biochemical) | - | 0.74 | [2] |
| FLT3 (biochemical) | - | 0.8 | [2] |
| Mer Phosphorylation | 697 (B-ALL) | 2.7 | [1][6] |
| Flt3 Phosphorylation | Molm-14 (AML) | 14 | [6] |
| Axl Phosphorylation | 32D | 122 | [6][7] |
| Tyro3 Phosphorylation | 32D | 301 | [6][7] |
Table 2: Activity in Different Cell Lines
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Reference |
| 697 | B-ALL | Inhibition of Mer phosphorylation | IC50 = 2.7 nM | [1][6] |
| Molm-14 | AML | Inhibition of Flt3 phosphorylation, Inhibition of colony formation | IC50 = 14 nM (p-Flt3) | [1][6] |
| A549 | NSCLC | Inhibition of colony formation | - | [1] |
| H2228, H1299 | NSCLC | Inhibition of pAKT and pERK1/2, Induction of apoptosis, Decreased colony formation | - | [1] |
| Kasumi-1 | AML | Inhibition of MERTK phosphorylation and downstream signaling | Dose-dependent | [3] |
Key Experimental Protocols
Protocol 1: Inhibition of MER/FLT3 Phosphorylation in Cell-Based Assays
-
Cell Culture: Culture cells (e.g., 697 for MER, Molm-14 for FLT3) in appropriate media and conditions.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[6][7]
-
Phosphatase Inhibition (Optional but Recommended): To stabilize the phosphorylated form of the kinases, treat cultures with a phosphatase inhibitor like pervanadate (B1264367) for a short duration (e.g., 3 minutes) before cell lysis.[5][6][7]
-
Cell Lysis: Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional): For enhanced detection, immunoprecipitate the target kinase (MER or FLT3) from the cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase.
-
Densitometry: Quantify band intensities to determine the relative levels of phosphorylated and total protein and calculate the IC50 value.[6]
Protocol 2: Colony Formation Assay in Soft Agar (B569324)
-
Base Agar Layer: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates.
-
Cell Suspension: Resuspend cells in a low-melting-point agar (e.g., 0.35%) mixed with culture medium containing various concentrations of this compound or vehicle.
-
Top Agar Layer: Plate the cell-agar suspension on top of the base layer.
-
Incubation: Incubate the plates for 2-3 weeks, refreshing the top layer with medium containing the inhibitor every 3-4 days.[6]
-
Staining and Counting: Stain the colonies with a suitable stain (e.g., crystal violet) and count them manually or using an automated colony counter.
Visualizations
Caption: Simplified signaling pathway of MER and FLT3 and their inhibition by this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A troubleshooting decision tree for inconsistent in vitro results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing UNC2025 hydrochloride toxicity in animal models
Technical Support Center: UNC2025 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize this compound toxicity in animal models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in preclinical research.
Q1: What is this compound and what is its primary mechanism of action? A1: UNC2025 is a potent, orally bioavailable small molecule inhibitor that dually targets MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3) with high potency, showing IC50 values of 0.74 nM and 0.8 nM, respectively[1][2][3]. It functions by competitively binding to the ATP pocket of these kinases, which inhibits their phosphorylation and blocks downstream pro-survival signaling pathways, including AKT, STAT6, and ERK1/2[2][4][5]. Due to its role in promoting tumorigenesis and chemoresistance, MERTK is a key therapeutic target in various cancers like acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML)[4][6].
Q2: What are the potential on-target and off-target toxicities associated with UNC2025? A2: While UNC2025 has been described as having minimal and manageable toxicities in mouse models, researchers should be aware of potential toxicities[4].
-
On-Target Effects : Inhibition of MERTK and FLT3 is the intended therapeutic action. However, since these kinases have physiological roles, on-target toxicities could theoretically occur. For instance, MERTK is involved in platelet activation, and its inhibition can decrease platelet aggregation, although this has not been associated with increased bleeding times in murine models[5].
-
Off-Target Effects : UNC2025 has greater than 45-fold selectivity for MERTK over AXL, another TAM family kinase[2][3]. However, at higher concentrations, it can inhibit other kinases such as AXL, TYRO3, KIT, and TRKA[6][7]. Off-target kinase inhibition is a common source of toxicity for small molecule inhibitors, potentially leading to unforeseen side effects affecting organs like the liver or heart[8]. Researchers should carefully monitor for general signs of toxicity.
Q3: How should I select and prepare a dose for my in vivo experiments? A3: Dose selection should be based on the specific research question and animal model.
-
For Pharmacodynamic Studies : A single oral dose of 3 mg/kg was sufficient to achieve over 90% inhibition of MERTK phosphorylation in the bone marrow of leukemic mice[6][9].
-
For Efficacy/Toxicity Studies : Doses of 50 mg/kg and 75 mg/kg administered orally once daily have been used in leukemia xenograft models, demonstrating significant therapeutic effects and extending survival[2][3][4].
-
Dose Preparation : The hydrochloride salt of UNC2025 is highly soluble in normal saline (0.9% NaCl)[6][9]. Other reported formulations for in vivo use include 5% DMSO with 5% solutol in normal saline, or 7.5% N-methyl pyrrolidone with 40% PEG-400 in normal saline[6][9]. Always ensure the final solution is clear and free of precipitates before administration.
Q4: How can I distinguish between on-target and off-target toxicity? A4: Differentiating between on-target and off-target effects is a critical step in troubleshooting. One strategy is to use the lowest effective concentration of UNC2025 that still achieves the desired level of MERTK/FLT3 inhibition[10]. If toxicity persists at doses known to be selective for MERTK/FLT3, it may be an on-target effect. If toxicity only appears at much higher concentrations, it could be due to off-target kinase inhibition. Comparing results with structurally different inhibitors that target the same proteins can also help confirm if the observed phenotype is due to on-target activity[10].
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Unexpected animal weight loss, lethargy, or ruffled fur. | General Toxicity: The dose may be too high for the specific animal strain, age, or health status. | 1. Reduce the Dose: Lower the dose to the next level down (e.g., from 75 mg/kg to 50 mg/kg) and monitor the cohort closely.2. Confirm Formulation: Ensure the vehicle is well-tolerated. Include a vehicle-only control group to rule out solvent toxicity[10].3. Monitor Closely: Implement a scoring system for clinical signs to determine a humane endpoint. |
| Inconsistent or poor therapeutic efficacy. | 1. Inadequate Dosing/Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration.2. Compound Degradation: Improper storage or handling of the compound or dosing solution.3. Model Resistance: The specific tumor model may not be dependent on MERTK or FLT3 signaling. | 1. Verify Dose and Route: Confirm dose calculations and oral gavage technique. UNC2025 has 100% oral bioavailability in mice, but errors in administration can occur[6].2. Check Compound Stability: Prepare dosing solutions fresh daily. Store stock this compound solid as per the manufacturer's instructions.3. Confirm Target Expression: Before starting an in vivo study, confirm that your cell lines or patient-derived xenograft models express the MERTK and/or FLT3 targets[4]. |
| Signs of potential hematological toxicity (e.g., bleeding, petechiae). | On-Target Platelet Inhibition: MERTK inhibition is known to decrease platelet activation[5]. While this was not associated with increased bleeding in preclinical models, it is a potential on-target effect to monitor. | 1. Perform Blood Analysis: Conduct complete blood counts (CBCs) on a subset of animals to check for thrombocytopenia or other abnormalities.2. Evaluate Bleeding Time: If hematological effects are a concern, a tail bleeding time assay can be performed to functionally assess hemostasis[5].3. Dose De-escalation: Determine if the effect is dose-dependent by testing a lower dose. |
| Elevated liver enzymes (ALT/AST) in blood analysis. | Potential Hepatotoxicity: Although not specifically reported for UNC2025, drug-induced liver injury is a common concern for small molecule inhibitors[8]. | 1. Dose-Response Assessment: Evaluate if hepatotoxicity is dose-dependent.2. Histopathology: At the study endpoint, collect liver tissue for histopathological analysis to look for signs of cellular damage, necrosis, or inflammation.3. Consider Off-Target Effects: High doses may be engaging other kinases, leading to off-target toxicity[8]. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of UNC2025 in Mice
Data summarized from studies administering a 3 mg/kg dose.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 3 | 3 |
| Clearance (mL/min/kg) | 9.2 | N/A |
| Half-life (t½) (hours) | 3.8 | 3.8 |
| Cmax (µM) | N/A | 1.6 |
| Tmax (hours) | N/A | 0.50 |
| Oral Bioavailability (%) | N/A | 100 |
| (Source:[2][3][6]) |
Table 2: In Vitro Potency of UNC2025 Against Key Kinases
| Kinase Target | IC50 (nM) |
| MERTK | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| TRKA | 1.67 |
| (Source:[1][2][3][7]) |
Section 4: Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of UNC2025 for oral administration in mice.
-
Objective: To prepare a clear, sterile dosing solution of this compound for in vivo use.
-
Materials:
-
This compound powder
-
Sterile normal saline (0.9% w/v sodium chloride)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipettes
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
-
Methodology:
-
Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the number and weight of the animals. Assume a standard dosing volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of sterile normal saline to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved and the solution is clear. The HCl salt of UNC2025 is highly soluble in saline[6][9].
-
Prepare the solution fresh each day before dosing to ensure stability.
-
Administer the solution to mice via oral gavage using an appropriate gavage needle and syringe. Ensure proper technique to prevent esophageal or tracheal injury.
-
Protocol 2: General Toxicity Monitoring in Animal Models
This protocol outlines a basic workflow for monitoring animal health during a study.
-
Objective: To systematically observe and record signs of toxicity in animals receiving UNC2025.
-
Methodology:
-
Baseline Measurement: Before the first dose, record the body weight and assess the general health of each animal.
-
Daily Monitoring: At a minimum, check animals daily for clinical signs of toxicity, including:
-
Changes in posture or activity (lethargy, hyperactivity)
-
Changes in appearance (ruffled fur, piloerection)
-
Signs of dehydration or distress
-
-
Body Weight Measurement: Weigh each animal at least twice weekly. A body weight loss exceeding 15-20% from baseline is often a criterion for euthanasia and should be defined in the animal protocol.
-
Blood Collection: If specified in the study design, perform interim or terminal blood collection for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect key organs (liver, spleen, kidneys, bone marrow) and fix them in 10% neutral buffered formalin for subsequent histopathological evaluation to identify any microscopic tissue damage.
-
Section 5: Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to UNC2025 Hydrochloride and Other FLT3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC2025 hydrochloride against other prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors. This document outlines their performance, supported by experimental data, to aid in the selection of appropriate compounds for research and development in acute myeloid leukemia (AML) and other related malignancies.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and are associated with a poor prognosis.[1][2][3] This has made FLT3 an attractive therapeutic target, leading to the development of numerous small molecule inhibitors.
This guide focuses on this compound, a potent dual inhibitor of MER and FLT3, and compares its activity with other well-established FLT3 inhibitors, including the first-generation inhibitor midostaurin (B1676583), and second-generation inhibitors such as gilteritinib (B612023), quizartinib (B1680412), and sorafenib (B1663141).
Mechanism of Action and Kinase Selectivity
FLT3 inhibitors can be broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations.[4] In contrast, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, and are generally more effective against FLT3-ITD mutations.[4][5]
This compound is a potent, ATP-competitive, and orally bioavailable dual inhibitor of Mer and Flt3.[6][7][8][9] It exhibits sub-nanomolar IC50 values against both kinases.[6][7][8][9] Its dual-targeting mechanism may offer advantages in overcoming resistance mechanisms associated with single-target agents.
Midostaurin is a multi-kinase inhibitor and is considered a first-generation, Type I FLT3 inhibitor.[4][10][11] It inhibits a broad range of kinases, including FLT3, KIT, PDGFR, and VEGFR.[10]
Gilteritinib is a second-generation, Type I FLT3 inhibitor that potently inhibits both FLT3-ITD and FLT3-TKD mutations.[4][12][13][14] It also shows activity against AXL, another receptor tyrosine kinase implicated in AML.[12][14]
Quizartinib is a highly potent and selective second-generation, Type II FLT3 inhibitor with strong activity against FLT3-ITD mutations.[5][15][16][17] Its active metabolite, AC886, also demonstrates potent FLT3 inhibition.[15][18]
Sorafenib is a multi-kinase inhibitor and a Type II FLT3 inhibitor that also targets VEGFR, PDGFR, and RAF kinases.[4][19][20] It has shown efficacy in patients with FLT3-ITD positive AML.[20][21]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FLT3 inhibitors against various kinases, providing a quantitative comparison of their potency and selectivity.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| UNC2025 | FLT3 | 0.8 | Biochemical Assay | [6][7][8] |
| FLT3 | 0.35 | Biochemical Assay | [6][8] | |
| FLT3 (p-Flt3) | 14 | Molm-14 cells | [6][8][22] | |
| MER | 0.74 | Biochemical Assay | [6][7][8] | |
| MER (p-Mer) | 2.7 | 697 B-ALL cells | [6][7][8][22] | |
| AXL | 122 | Biochemical Assay | [6][8] | |
| KIT | 8.18 | Biochemical Assay | [6][8] | |
| Gilteritinib | FLT3-ITD | - | - | [12][14] |
| FLT3-D835Y | - | - | [12][14] | |
| AXL | - | - | [12][14] | |
| Quizartinib | FLT3-ITD | 0.40 - 1.1 | MV4-11 cells | [5][15] |
| FLT3-ITD | 0.56 | MV4-11 cell proliferation | [16] | |
| FLT3-ITD | 0.62 | MOLM-13 cells | [23] | |
| FLT3-ITD | 0.38 | MOLM-14 cells | [23] | |
| FLT3-ITD | 0.31 | MV4-11 cells | [23] | |
| FLT3 (p-FLT3) | 0.50 | MV4-11 cells | [15][18] | |
| Sorafenib | FLT3-ITD | 2.8 | Biochemical Assay | [24] |
| FLT3-WT | 32.6 | Biochemical Assay | [24] | |
| FLT3-TKD | 103.5 | Biochemical Assay | [24] | |
| FLT3-ITD | 10 | Primary FLT3-ITD AML cells | [20] | |
| FLT3-WT | 2680 | Primary FLT3-WT AML cells | [20] | |
| FLT3-ITD | 69.3 ng/mL | - | [25][26] | |
| Midostaurin | FLT3 | - | - | [10][27] |
Signaling Pathways and Experimental Workflows
The constitutive activation of FLT3 in AML leads to the dysregulation of several downstream signaling pathways critical for cell survival and proliferation, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][28][29] FLT3 inhibitors exert their anti-leukemic effects by blocking these signaling cascades.
Caption: FLT3 signaling pathway and points of inhibition.
The evaluation of FLT3 inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. A general experimental workflow is depicted below.
Caption: General experimental workflow for evaluating FLT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FLT3 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified FLT3 kinase.
-
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the FLT3 enzyme to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[30]
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14, which harbor FLT3-ITD mutations)[15][23]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Phospho-FLT3 and Downstream Targets
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition within the cell.
-
Materials:
-
AML cell lines
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat AML cells with various concentrations of the test compound for a specified time (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
Conclusion
The landscape of FLT3 inhibitors is continually evolving, with newer agents demonstrating increased potency and selectivity. This compound presents a promising profile as a potent dual MER/FLT3 inhibitor. Its sub-nanomolar efficacy against FLT3 in biochemical assays and potent inhibition of FLT3 phosphorylation in cellular models places it among the highly active compounds in this class.
The comparative data presented in this guide highlights the varying potencies and selectivities of different FLT3 inhibitors. Second-generation inhibitors like gilteritinib and quizartinib offer significant potency against specific FLT3 mutations. The multi-kinase nature of inhibitors like midostaurin and sorafenib may provide broader activity but can also lead to off-target effects.
The choice of an appropriate FLT3 inhibitor for research or clinical development will depend on the specific application, the mutational status of the target cells, and the desired selectivity profile. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of these and other emerging FLT3-targeted therapies.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 4. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 10. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 14. jadpro.com [jadpro.com]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. Quizartinib - Wikipedia [en.wikipedia.org]
- 18. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation: a report of the EBMT Acute Leukemia Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of UNC2025 Hydrochloride and MRX-2843: Efficacy in Preclinical Models
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways is a cornerstone of drug development. Among the promising targets are the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly MERTK, and the FMS-like tyrosine kinase 3 (FLT3). Both UNC2025 hydrochloride and MRX-2843 have emerged as potent dual inhibitors of MERTK and FLT3, showing significant therapeutic potential in various cancers, especially acute leukemia. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Overview of this compound and MRX-2843
UNC2025 and MRX-2843 are structurally related small molecule inhibitors that target the ATP-binding sites of MERTK and FLT3.[1][2] MRX-2843 is also known by the synonym UNC2371.[3] Their dual inhibitory action disrupts key signaling pathways involved in cell survival, proliferation, and resistance to therapy.
In Vitro Efficacy: A Comparative Analysis
Both compounds have demonstrated potent inhibitory activity against MERTK and FLT3 in enzymatic and cell-based assays. The following tables summarize the available quantitative data for easy comparison.
Table 1: In Vitro Potency (IC50/Ki)
| Compound | Target | Enzymatic IC50 | Cellular IC50 | Ki | Reference(s) |
| This compound | MERTK | 0.74 nM | 2.7 nM (697 B-ALL cells) | 0.16 nM | [4][5][6] |
| FLT3 | 0.8 nM | 14 nM (Molm-14 cells) | - | [4][5] | |
| Axl | 122 nM | 122 nM (32D cells) | 13.3 nM | [4][5] | |
| MRX-2843 | MERTK | 1.3 nM | - | - | [3] |
| FLT3 | 0.64 nM | - | - | [3] |
Table 2: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| This compound | Various Leukemia | Cell Viability | IC50 | 9.0 nM to >10µM (median 2.38 µM in 261 patient samples) | [6] |
| MRX-2843 | Kasumi-1 (AML) | Cell Viability | IC50 | 143.5 ± 14.1 nM | [3] |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Treatment | Apoptotic/Dead Cells | Reference(s) |
| This compound | Various Leukemia | 200-300 nM for 48h | 25-90% | [6] |
| MRX-2843 | NOMO-1 (AML) | 150 nM | 34.1% ± 5.6% | [3] |
| NOMO-1 (AML) | 300 nM | 67.1% ± 2.7% | [3] | |
| MOLM-14 (AML) | 50 nM | 91.0% ± 2.7% | [7] | |
| MV4-11 (AML) | 50 nM | 45.6% ± 4.2% | [7] |
Table 4: Inhibition of Colony Formation
| Compound | Cell Line | Treatment | Inhibition | Reference(s) |
| This compound | Various Leukemia | 200 nM | >50% in 3 of 5 cell lines | [6] |
| Various Leukemia | 300 nM | Near complete abrogation in 4 of 5 cell lines | [6] | |
| MRX-2843 | Kasumi-1 (AML) | 50 nM | 62.3% ± 6.4% | [3] |
| Kasumi-1 (AML) | 100 nM | 84.1% ± 7.8% | [3] | |
| NOMO-1 (AML) | 100 nM | 54.8% ± 18.1% | [3] | |
| MOLM-14 (AML) | 10 nM | 66.2% ± 7.9% | [7] | |
| MV4-11 (AML) | 10 nM | 98.4% ± 0.4% | [7] |
In Vivo Efficacy: Preclinical Animal Models
Both UNC2025 and MRX-2843 have demonstrated significant therapeutic effects in murine xenograft models of leukemia.
Table 5: In Vivo Efficacy in Leukemia Xenograft Models
| Compound | Model | Dosing | Key Findings | Reference(s) |
| This compound | 697 B-ALL xenograft | 50 or 75 mg/kg, p.o., daily | Dose-dependent reduction in tumor burden and increased median survival (from 26 days to 34 and 70 days, respectively) | [8] |
| Patient-derived AML xenograft | 75 mg/kg, p.o., daily | Induced disease regression in peripheral blood, spleen, and bone marrow | [8] | |
| MRX-2843 | NOMO-1 AML xenograft | Not specified | Increased median survival from 37 to 51 days | [7] |
| MOLM-14 AML xenograft | 50 mg/kg, p.o., daily | Increased median survival from 38 to 126 days | [7] | |
| Quizartinib-resistant FLT3-ITD xenograft | 50 mg/kg, p.o., daily | Increased median survival from 35.5 to 94 days | [7] |
Signaling Pathway Inhibition
Both UNC2025 and MRX-2843 exert their effects by inhibiting the phosphorylation of MERTK and FLT3, which in turn blocks their downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: UNC2025 and MRX-2843 inhibit MERTK and FLT3 signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for Phosphoprotein Detection
Objective: To assess the inhibition of MERTK, FLT3, and their downstream signaling proteins' phosphorylation.
Protocol:
-
Cell Treatment: Culture leukemia cells (e.g., 697 B-ALL, Kasumi-1, MOLM-14) to the desired density. Treat cells with varying concentrations of UNC2025, MRX-2843, or vehicle (DMSO) for 1-2 hours.[6][9]
-
Pervanadate (B1264367) Treatment (for MERTK/FLT3): To stabilize phosphoproteins, treat cells with pervanadate for 3-10 minutes prior to lysis.[5][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Immunoprecipitation (for MERTK/FLT3): For less abundant proteins, immunoprecipitate the target protein from the cell lysate using a specific antibody.[5][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-MERTK, MERTK, p-FLT3, FLT3, p-STAT6, STAT6, p-AKT, AKT, p-ERK1/2, ERK1/2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[11]
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of the inhibitors on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.[12]
-
Compound Treatment: Treat cells with a range of concentrations of UNC2025 or MRX-2843 for 48 hours.[13]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for an additional 2-4 hours.[13][14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis by the inhibitors.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of UNC2025 or MRX-2843 for 72 hours.[13]
-
Cell Staining: Harvest the cells and stain with fluorescent dyes that differentiate between viable, apoptotic, and necrotic cells, such as YoPro-1 iodide and propidium (B1200493) iodide or Annexin V and propidium iodide.[13][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each population (viable, early apoptosis, late apoptosis/necrosis).[15]
Colony Formation Assay (Soft Agar)
Objective: To assess the effect of the inhibitors on the anchorage-independent growth of cancer cells.
Protocol:
-
Base Agar (B569324) Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in a 6-well plate.
-
Cell-Agar Layer: Mix cells with 0.3-0.4% agar in culture medium and overlay it on the base layer.
-
Compound Treatment: Add culture medium containing various concentrations of UNC2025 or MRX-2843 on top of the cell-agar layer.[6][7]
-
Incubation: Incubate the plates for 14-21 days, refreshing the medium with the compound every 2-3 days.[5][7]
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count them manually or using an automated colony counter.
Murine Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitors.
Protocol:
-
Cell Implantation: Inject human leukemia cells (e.g., NOMO-1, MOLM-14, 697) into immunodeficient mice (e.g., NSG, NSGS) via tail vein injection to establish an orthotopic xenograft model.[7][8]
-
Tumor Engraftment Confirmation: Monitor for tumor engraftment by methods such as bioluminescent imaging or flow cytometry analysis of peripheral blood or bone marrow for human cancer cells.[7]
-
Compound Administration: Once tumors are established, administer UNC2025 or MRX-2843 orally (p.o.) daily at the specified doses.[7][8]
-
Efficacy Assessment: Monitor tumor burden throughout the study and record the survival of the mice. Euthanize mice when they meet predefined endpoints (e.g., significant weight loss, signs of distress).[7][8]
Caption: General experimental workflow for evaluating inhibitor efficacy.
Summary and Conclusion
Both this compound and MRX-2843 are highly potent dual inhibitors of MERTK and FLT3 with remarkably similar preclinical efficacy profiles. The available data indicates that both compounds effectively inhibit their target kinases, leading to the suppression of downstream pro-survival signaling pathways, induction of apoptosis, and a reduction in the clonogenic potential of cancer cells. In vivo, both have demonstrated the ability to reduce tumor burden and significantly extend the survival of leukemia-bearing mice.
The close structural and functional relationship between UNC2025 and MRX-2843 (UNC2371) suggests that they can be considered as comparable tools for preclinical research into MERTK and FLT3 biology and for the development of novel cancer therapeutics. The choice between the two may ultimately depend on factors such as commercial availability, specific experimental context, and any subtle differences in their pharmacokinetic or off-target profiles that may be revealed in future studies. MRX-2843 is currently being investigated in clinical trials, highlighting the translational potential of this class of inhibitors.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. MRX-2843 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. broadpharm.com [broadpharm.com]
- 13. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Facebook [cancer.gov]
A Comparative Guide to Validating UNC2025 Hydrochloride Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of UNC2025 hydrochloride, a potent and orally bioavailable dual inhibitor of MER and FLT3 receptor tyrosine kinases. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in designing and interpreting experiments aimed at confirming the cellular and in vivo activity of this compound.
Introduction to this compound
This compound is an ATP-competitive small molecule inhibitor with high affinity for MER and FLT3 kinases, demonstrating IC50 values in the low nanomolar range.[1][2][3] It exhibits significant selectivity for MER and FLT3 over other members of the TAM (Tyro3, Axl, MER) family of kinases, such as Axl.[1][2][3] The dual inhibition of MER and FLT3 makes UNC2025 a promising therapeutic candidate for various hematological malignancies, including acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL), where these kinases are often aberrantly expressed or activated.[4][5][6]
The mechanism of action of UNC2025 involves blocking the phosphorylation of MER and FLT3, which in turn inhibits downstream pro-survival signaling pathways, including AKT, ERK1/2, and STAT6.[2][4][7] This inhibition ultimately leads to decreased cell proliferation, reduced colony formation, and induction of apoptosis in cancer cells dependent on MER or FLT3 signaling.[1][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and selectivity of UNC2025.
Table 1: In Vitro Kinase Inhibitory Activity of UNC2025
| Target Kinase | IC50 (nM) | Ki (nM) | Source |
| MER | 0.74 | 0.16 | [2][3][8][4] |
| FLT3 | 0.8 | - | [1][2][3][8] |
| Axl | 122 | 13.3 | [2][3] |
| Tyro3 | - | - | [5] |
| TRKA | 1.67 | - | [3] |
| TRKC | 4.38 | - | [3] |
| KIT | 8.18 | - | [3] |
Table 2: Cellular Activity of UNC2025
| Cell Line | Assay | IC50 (nM) | Source |
| 697 (B-ALL) | Mer Phosphorylation Inhibition | 2.7 | [1][4][5] |
| Molm-14 (AML) | Flt3 Phosphorylation Inhibition | 14 | [3][5] |
| A549 (NSCLC) | Colony Formation Inhibition | - | [1][5] |
| NOMO-1 (AML) | - | - | [4] |
Experimental Protocols for Target Engagement Validation
Validating the target engagement of this compound requires a multi-faceted approach, combining biochemical, cellular, and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of UNC2025 to inhibit the enzymatic activity of purified MER and FLT3 kinases.
Protocol:
-
Reagents: Purified recombinant MER and FLT3 kinase domains, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, kinase buffer.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the kinase, substrate peptide, and UNC2025 at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the respective kinase).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) or antibody-based detection (e.g., ELISA with a phospho-specific antibody).
-
Calculate the percentage of inhibition for each UNC2025 concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-Protein Analysis (Western Blotting)
This method assesses the ability of UNC2025 to inhibit the phosphorylation of its targets, MER and FLT3, within a cellular context.
Protocol:
-
Cell Culture: Culture MERTK- or FLT3-expressing cells (e.g., 697 B-ALL or Molm-14 AML cells) to mid-log phase.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK) or phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total MERTK, total FLT3, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the dose-dependent inhibition of target phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[9][10]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (MER or FLT3) remaining at each temperature using Western blotting or other detection methods like ELISA.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of UNC2025 indicates target engagement.
Comparison with Alternative MERTK/FLT3 Inhibitors
While UNC2025 is a highly potent and selective dual inhibitor, other compounds targeting MER and/or FLT3 have been developed. A direct, head-to-head comparison in the same study is often unavailable; however, data from various sources can provide a comparative perspective.
Table 3: Comparison of UNC2025 with Other MERTK/FLT3 Inhibitors
| Compound | Primary Target(s) | Key Features | Source |
| UNC2025 | MER, FLT3 | Potent, orally bioavailable, dual inhibitor with good selectivity over Axl. | [1][5][6] |
| UNC1062 | MER | Precursor to UNC2025 with poor pharmacokinetic properties. | [5][6] |
| MRX-2843 | MER, FLT3 | Dual kinase inhibitor with limited off-target activity. | [11] |
| Gilteritinib | FLT3, Axl | FDA-approved for relapsed or refractory AML with a FLT3 mutation. Also inhibits Axl. | (General knowledge) |
| Quizartinib | FLT3 | Potent and selective FLT3 inhibitor. | (General knowledge) |
Visualizing Pathways and Workflows
The following diagrams illustrate the signaling pathway affected by UNC2025, a typical experimental workflow for target validation, and a logical comparison of UNC2025 with its alternatives.
Caption: MER/FLT3 signaling pathway and inhibition by UNC2025.
Caption: Experimental workflow for UNC2025 target validation.
Caption: Logical comparison of UNC2025 with alternative inhibitors.
Conclusion
Validating the target engagement of this compound is crucial for the accurate interpretation of experimental results and for advancing its development as a potential therapeutic agent. A combination of in vitro biochemical assays, cell-based target occupancy and downstream signaling analysis, and in vivo pharmacodynamic studies provides a robust framework for confirming that the observed biological effects of UNC2025 are a direct consequence of its interaction with MER and FLT3 kinases. This guide provides the necessary protocols and comparative data to aid researchers in this endeavor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: UNC2025 Hydrochloride vs. Axl Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases represents a critical nexus in non-small cell lung cancer (NSCLC) progression, therapy resistance, and metastasis. As key mediators of survival and immune evasion, both MerTK and Axl have emerged as promising therapeutic targets. This guide provides an objective, data-driven comparison of UNC2025 hydrochloride, a potent dual MerTK/FLT3 inhibitor, and Bemcentinib (B612113) (BGB324), a selective Axl inhibitor, in the context of NSCLC.
Overview of Mechanisms
This compound is an orally bioavailable small molecule that potently and selectively inhibits MerTK and FMS-like tyrosine kinase 3 (FLT3).[1] Its primary mechanism in NSCLC is the blockade of MerTK signaling, which is implicated in tumor cell survival and chemoresistance.[2] While it also inhibits Axl, it does so with significantly lower potency, making it a MerTK-focused inhibitor within the TAM family.[1]
Axl inhibitors , represented here by the clinical-stage compound Bemcentinib (BGB324) , are designed to selectively target the Axl receptor. Overexpression of Axl in NSCLC is strongly associated with poor prognosis, epithelial-to-mesenchymal transition (EMT), and the development of acquired resistance to targeted therapies, such as EGFR inhibitors.[3] Bemcentinib is a first-in-class, selective, orally bioavailable Axl inhibitor that blocks its catalytic activity.[3][4]
Comparative Performance Data
Quantitative data from preclinical studies are summarized below to facilitate a direct comparison of inhibitory activity and efficacy.
Table 1: Kinase Inhibition Profile
This table compares the half-maximal inhibitory concentrations (IC50) of each compound against their primary and related kinase targets. Lower values indicate greater potency.
| Inhibitor | Primary Target(s) | MerTK IC50 (nM) | Axl IC50 (nM) | FLT3 IC50 (nM) | Selectivity Note |
| UNC2025 HCl | MerTK / FLT3 | 0.74 | 122 | 0.8 | Over 160-fold more selective for MerTK than Axl.[1] |
| Bemcentinib (BGB324) | Axl | >700 (est.) | 14 | N/A | Over 50-fold more selective for Axl than MerTK.[3] |
Data compiled from enzymatic assays.
Table 2: In Vitro Efficacy in NSCLC Cell Lines
This table presents the cellular efficacy of the inhibitors in reducing cell viability or colony formation in NSCLC cell lines.
| Inhibitor | NSCLC Cell Line | Assay | Key Result |
| UNC2025 HCl | A549 | Soft Agar Colony Formation | Significant inhibition of colony formation.[2] |
| UNC2025 HCl | H2228, H1299 | Western Blot | Inhibition of pAKT and pERK1/2 downstream of MerTK.[1] |
| Bemcentinib (BGB324) | H1299 | Growth Inhibition | IC50 of approximately 4 µM.[3] |
| Bemcentinib (BGB324) | A549 | Western Blot | Suppression of Axl phosphorylation at 100 nM.[1] |
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
This table compares the in vivo anti-tumor activity of each compound as a monotherapy in mouse xenograft models.
| Inhibitor | NSCLC Model | Dosing Regimen | Outcome |
| UNC2025 HCl | A549 Tumor Xenograft | 50 mg/kg, p.o. | Inhibits tumor growth.[1] |
| UNC2025 HCl | H2228 Tumor Xenograft | 50 mg/kg, p.o. | Inhibits tumor growth.[1] |
| Bemcentinib (BGB324) | A549 Tumor Xenograft | 100 mg/kg, p.o. | Partially effective; resulted in a 7.6-fold increase in tumor growth vs. a >20-fold increase in the vehicle control group over the treatment period.[2] |
Signaling Pathways and Experimental Workflows
Visual diagrams provide clarity on the complex biological processes and experimental designs discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Apoptosis: A Comparative Guide to UNC2025 Hydrochloride and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The circumvention of resistance to targeted cancer therapies is a central challenge in oncology. Venetoclax (B612062), a potent and selective BCL-2 inhibitor, has revolutionized the treatment of several hematological malignancies. However, intrinsic and acquired resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, remains a significant clinical hurdle. This guide explores the compelling preclinical rationale for the synergistic combination of UNC2025 hydrochloride, a dual MERTK and FLT3 inhibitor, with venetoclax to overcome resistance and enhance therapeutic efficacy.
The Scientific Rationale for Combination
UNC2025 is a powerful small molecule inhibitor of MERTK and FLT3 receptor tyrosine kinases.[1][2] MERTK is overexpressed in a variety of cancers and its signaling promotes cell survival, proliferation, and chemoresistance through downstream pathways including PI3K/AKT and MAPK/ERK.[1][3] Notably, these pathways are known to regulate the expression and stability of the anti-apoptotic protein Mcl-1, a key mediator of resistance to the BCL-2 inhibitor venetoclax. By inhibiting MERTK, UNC2025 can downregulate these pro-survival signals, leading to decreased Mcl-1 levels and thereby sensitizing cancer cells to venetoclax-induced apoptosis.[1][4]
Furthermore, UNC2025 is also a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2][5] The combination of FLT3 inhibitors with venetoclax has demonstrated synergistic activity in preclinical models of FLT3-mutated AML.[6][7] FLT3 inhibition has been shown to reduce the levels of Mcl-1 and BCL-XL, priming leukemia cells for apoptosis upon BCL-2 inhibition with venetoclax.[7] Therefore, the dual inhibitory action of UNC2025 on both MERTK and FLT3 provides a multi-pronged approach to dismantle the anti-apoptotic defenses of cancer cells, creating a strong synergistic potential when combined with venetoclax.
Quantitative Data Summary
The following tables summarize the in vitro potency of UNC2025 and venetoclax as single agents. While direct combination data is not yet published, the individual activities highlight their potential for synergistic interaction.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Target | IC50 (nM) | Effect | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MERTK | 2.7 | Inhibition of MERTK phosphorylation | [5] |
| Molm-14 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 14 | Inhibition of FLT3 phosphorylation | [5] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | MERTK | Not specified | Inhibition of MERTK phosphorylation | [1] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | MERTK | Median IC50: 2.38 µM | Inhibition of cell viability | [2] |
Table 2: In Vitro Activity of Venetoclax
| Cell Line | Cancer Type | Target | IC50 | Effect | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | BCL-2 | 60 nM | Inhibition of cell viability | Not specified in snippets |
| ML-2 | Acute Myeloid Leukemia (AML) | BCL-2 | 100 nM | Inhibition of cell viability | Not specified in snippets |
| MOLM-13 | Acute Myeloid Leukemia (AML) | BCL-2 | 200 nM | Inhibition of cell viability | Not specified in snippets |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | BCL-2 | 600 nM | Inhibition of cell viability | Not specified in snippets |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of synergistic action and a typical experimental workflow to evaluate this combination.
Caption: Proposed mechanism of UNC2025 and venetoclax synergy.
Caption: Experimental workflow for evaluating synergy.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of this compound, venetoclax, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with UNC2025, venetoclax, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-MERTK, MERTK, p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK, Mcl-1, BCL-2, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy, particularly for hematological malignancies. The dual inhibition of MERTK and FLT3 by UNC2025 is poised to dismantle key survival pathways that mediate resistance to BCL-2 inhibition. By downregulating Mcl-1 and other anti-apoptotic proteins, UNC2025 can potentially restore or enhance sensitivity to venetoclax, leading to profound and synergistic cancer cell apoptosis. Further preclinical and clinical investigations are warranted to validate this compelling therapeutic approach.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
UNC2025 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
UNC2025 hydrochloride is a potent, orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Developed as a therapeutic agent for acute leukemia, its efficacy is rooted in its ability to selectively target these kinases.[4][5] This guide provides a comparative analysis of UNC2025's cross-reactivity with other kinases, supported by experimental data, to offer researchers a clear perspective on its selectivity profile.
Kinase Inhibition Profile
UNC2025 demonstrates sub-nanomolar inhibitory activity against both MER and FLT3 in cell-free assays, with IC50 values of 0.74 nM and 0.8 nM, respectively.[1] Its selectivity has been evaluated against a broad panel of kinases, revealing a high degree of specificity for its primary targets.
Comparative Kinase Inhibition Data
The following table summarizes the inhibitory activity of UNC2025 against a selection of kinases. This data highlights the compound's potent activity against MER and FLT3 and its significantly lower potency against other related kinases, such as other members of the TAM (Tyro3, Axl, MER) family.
| Kinase Target | IC50 (nM) - Cell-Free Assay | Ki (nM) | Notes |
| MER | 0.46[2][3], 0.74[1][3] | 0.16[4] | Primary Target |
| FLT3 | 0.35[2][3], 0.8[1][3] | - | Primary Target |
| Axl | 1.65[2][3], 14[1], 29[5][6] | 13.3[3][4] | >45-fold selectivity for MERTK relative to Axl.[3][4] |
| Tyro3 | 5.83[3], 17[1], 37[5][6] | - | Member of the TAM kinase family. |
| TrkA | 1.67[2][3] | - | |
| TrkC | 4.38[2][3] | - | |
| QIK | 5.75[3] | - | |
| SLK | 6.14[3] | - | |
| NuaK1 | 7.97[3] | - | |
| Kit (c-Kit) | 8.18[3] | - | |
| Met (c-Met) | 364[2][3] | - |
In broader kinome profiling against over 300 kinases, UNC2025 demonstrated significant selectivity. At a concentration of 100 nM, which is more than 100 times its IC50 for MER, only 66 out of 305 kinases were inhibited by more than 50%.[4][5][6]
MERTK Signaling Pathway Inhibition
UNC2025 effectively inhibits the MERTK signaling pathway, which is crucial for cell survival and proliferation in various cancers. Downstream targets of MERTK that are inhibited by UNC2025 include AKT, ERK1/2, and STAT6.[1][3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
UNC2025 Hydrochloride: A Comparative Analysis of Efficacy in Patient-Derived Xenografts
An in-depth guide for researchers and drug development professionals on the pre-clinical efficacy of the dual MER/FLT3 inhibitor, UNC2025 hydrochloride, in patient-derived xenograft (PDX) models of acute leukemia.
This guide provides a comprehensive comparison of this compound's performance against alternative therapeutic strategies, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of this compound
This compound has demonstrated significant therapeutic potential as a dual inhibitor of MERTK and FLT3, two receptor tyrosine kinases implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] Studies utilizing patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and biology of human tumors, have been instrumental in evaluating its pre-clinical efficacy.[4][5][6]
Monotherapy Efficacy in AML PDX Models
In a patient-derived AML xenograft model, treatment with this compound resulted in significant disease regression.[7][8] Daily administration of 75mg/kg UNC2025 led to a notable reduction in leukemic blasts in the peripheral blood, bone marrow, and spleen, ultimately prolonging survival.[7][8]
| Parameter | Vehicle Control | UNC2025 (75 mg/kg) | Reference |
| Median Survival | 15.5 days (post-treatment initiation) | 37 days (post-treatment initiation) | [8] |
| Disease Burden (Peripheral Blood) | 12.58 +/- 2.75% blasts (pre-treatment) | Significant Reduction (post-treatment) | [7] |
| Disease Burden (Spleen) | 182 +/- 48 x10^6 blasts (pre-treatment) | Significant Reduction (post-treatment) | [7] |
| Disease Burden (Bone Marrow) | 58.61 +/- 4.07% blasts (pre-treatment) | Significant Regression (post-treatment) | [7] |
Combination Therapy: Synergistic Effects with Methotrexate (B535133)
This compound has also been evaluated in combination with standard-of-care chemotherapy. In an orthotopic ALL xenograft model using the 697 B-ALL cell line, co-administration of UNC2025 (75 mg/kg) and methotrexate (1 mg/kg) demonstrated a synergistic effect, leading to increased sensitivity to methotrexate.[7][9] This suggests a potential for UNC2025 to enhance the efficacy of existing cytotoxic regimens, potentially allowing for dose reduction and mitigation of side effects.[7]
| Treatment Group | Median Survival | Reference |
| Vehicle | 26 days | [8] |
| UNC2025 (50 mg/kg) | 34 days | [8] |
| UNC2025 (75 mg/kg) | 70 days | [8] |
Mechanism of Action: MERTK/FLT3 Signaling Inhibition
UNC2025 is a potent, orally bioavailable dual inhibitor of MER and FLT3 kinases, with IC50 values of 0.74 nM and 0.8 nM, respectively.[1][3] Its mechanism of action involves the inhibition of MERTK phosphorylation, which in turn downregulates downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2.[3][7] This inhibition induces apoptosis, reduces proliferation, and decreases the colony-forming potential of MERTK-expressing cancer cells.[7][8]
Caption: MERTK Signaling Pathway Inhibition by UNC2025.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
-
Patient Sample Acquisition: Primary mononuclear cells are isolated from bone marrow or peripheral blood of patients with MERTK-expressing acute leukemia.[7][8]
-
Animal Model: Immunodeficient mice, such as NOD/SCID/gamma (NSG) or NSGS mice, are utilized for xenotransplantation.[8][10]
-
Inoculation: A suspension of primary patient leukemia cells is injected intravenously (tail vein) into the recipient mice.[7][8]
-
Engraftment Monitoring: Engraftment and disease progression are monitored by flow cytometric analysis of peripheral blood for the presence of human CD45+ leukemic blasts.[7][8]
In Vivo Efficacy Studies
-
Treatment Initiation: Once a substantial disease burden is established (e.g., >10% blasts in peripheral blood), mice are randomized into treatment and control groups.[7]
-
Drug Administration: this compound is administered orally (p.o.) via gavage, typically at doses ranging from 50 to 75 mg/kg, once daily.[7][8] The vehicle control group receives an equivalent volume of the formulation vehicle (e.g., saline).[8]
-
Efficacy Assessment:
-
Tumor Burden: Leukemic infiltration in peripheral blood, bone marrow, and spleen is quantified by flow cytometry for human CD45+ cells at specified time points and at the study endpoint.[7][8]
-
Survival Analysis: Mice are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated to compare the median survival between treatment and control groups.[8]
-
-
Pharmacodynamic Analysis: To confirm target engagement, bone marrow leukemia cells can be harvested post-treatment to assess the levels of phosphorylated MERTK (p-MERTK) via immunoprecipitation and Western blot.[2][10]
Caption: PDX Model Efficacy Study Workflow.
Conclusion
This compound demonstrates robust anti-leukemic activity in patient-derived xenograft models, both as a monotherapy and in combination with chemotherapy. Its ability to induce disease regression and prolong survival in these highly relevant pre-clinical models supports its continued development as a promising therapeutic agent for MERTK- and FLT3-driven hematologic malignancies. The detailed experimental protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of UNC2025 and other novel targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The latest progress of personalized drug screening and therapy research for common clinical tumors through the PDX model platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. PDX models for functional precision oncology and discovery science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
UNC2025 Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
UNC2025 hydrochloride is a potent, orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by experimental data and detailed methodologies, to offer an objective resource for the scientific community.
In Vitro Efficacy of this compound
UNC2025 has demonstrated potent inhibitory activity against MERTK and FLT3 in various cancer cell lines, primarily in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of phosphorylation of these kinases and their downstream signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and decreased colony formation.
Kinase Inhibitory Activity
UNC2025 exhibits high potency for both MER and FLT3 kinases, with significantly less activity against other related kinases like Axl and Tyro3, highlighting its selectivity.
| Kinase | IC50 (nM) | Reference |
| MER | 0.74 | [1] |
| FLT3 | 0.8 | [1] |
| Axl | 14 | [3] |
| Tyro3 | 17 | [3] |
Cellular Activity
In cellular assays, UNC2025 effectively inhibits the phosphorylation of MER and FLT3 and downstream signaling proteins such as AKT, ERK1/2, and STAT6.[1][4] This inhibition of critical survival pathways leads to potent anti-leukemic and anti-tumor effects.
| Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |
| 697 (B-ALL) | MER Phosphorylation | Inhibition | 2.7 nM | [1] |
| Molm-14 (AML) | FLT3 Phosphorylation | Inhibition | 14 nM | [2] |
| Various AML/ALL | Apoptosis | Induction | Varies | [4] |
| H2228 & H1299 (NSCLC) | pAKT & pERK1/2 Inhibition | Inhibition | Not specified | [1] |
| A549 (NSCLC) & Molm-14 (AML) | Colony Formation | Inhibition | Significant at various conc. | [1] |
| Primary AML Samples | Viable Cell Reduction | IC50 | Median 2.38 µM | [4] |
Comparative In Vitro Studies
UNC2025 has been compared with other therapeutic agents, demonstrating its potential as a targeted therapy.
UNC2025 vs. Other MER/FLT3 Inhibitors
Studies have compared UNC2025 with other dual MER/FLT3 inhibitors like MRX-2843 and the FLT3 inhibitor quizartinib (B1680412) (AC220). In activated human CD8+ T cells, both UNC2025 and MRX-2843 showed potent inhibition of cell division, while quizartinib had a more moderate effect.[5] This suggests that the dual inhibition of MER and FLT3 by UNC2025 may have distinct effects on immune cells. Another MERTK inhibitor, MRX-2843, which is a close analog of UNC2025, has also shown efficacy in preclinical leukemia models.[4]
UNC2025 vs. Chemotherapy
UNC2025 has shown synergistic effects when combined with the standard chemotherapeutic agent methotrexate (B535133) in leukemia models.[4] This suggests a potential for combination therapies to enhance efficacy and potentially reduce chemotherapy-related toxicities.
In Vivo Efficacy of this compound
UNC2025 has demonstrated significant anti-tumor activity in various animal models of cancer, particularly in leukemia xenografts. Its excellent oral bioavailability and favorable pharmacokinetic properties contribute to its in vivo efficacy.[1][4]
Pharmacokinetics
In mice, UNC2025 exhibits low clearance, a half-life of 3.8 hours, and 100% oral bioavailability.[4]
Xenograft Studies
In mouse xenograft models of acute leukemia, oral administration of UNC2025 resulted in a dose-dependent decrease in tumor burden and a significant increase in median survival.[4] In some patient-derived AML xenograft models, treatment with UNC2025 led to disease regression.[4]
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Mice with 697 acute leukemia tumors | B-ALL | 3 mg/kg, p.o. | Effective target inhibition | [1] |
| Mice with H2228 or A549 tumors | NSCLC | 50 mg/kg, p.o. | Tumor growth inhibition | [1] |
| Orthotopic 697 xenografts | B-ALL | 75 mg/kg UNC2025 +/- 1 mg/kg methotrexate | Increased median survival (combination therapy most effective) | [4] |
| Patient-derived AML xenograft | AML | 75 mg/kg, p.o. | Disease regression | [4] |
Signaling Pathways and Experimental Workflows
UNC2025 inhibits MERTK and FLT3 signaling pathways.
General workflow for in vitro and in vivo studies of UNC2025.
Experimental Protocols
Western Blot Analysis
Objective: To assess the phosphorylation status of MERTK, FLT3, and downstream signaling proteins.
-
Cell Lysis: Leukemia cells (3x10^6/mL) are cultured with UNC2025 or DMSO for one hour.[4] Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Immunoprecipitation (for pMERTK): To detect phosphorylated MERTK, cells are treated with pervanadate (B1264367) before lysis, and MERTK is immunoprecipitated from cell lysates.[4]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
Objective: To determine the effect of UNC2025 on the metabolic activity and viability of cancer cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of single cells after treatment with UNC2025.
-
Cell Treatment: Cells are treated with UNC2025 or vehicle for a specified period (e.g., 48 hours).
-
Cell Seeding in Semi-Solid Media: After treatment, viable cells are counted and seeded in a semi-solid medium, such as methylcellulose (B11928114) for suspension cells or soft agar (B569324) for adherent cells, in 6-well plates.
-
Incubation: Plates are incubated for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained with crystal violet and counted. A colony is typically defined as a cluster of at least 50 cells. The results are expressed as the percentage of colony formation compared to the vehicle-treated control.[1][4]
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison: UNC2025 Hydrochloride vs. Gilteritinib in FLT3-ITD Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant therapeutic challenge, often associated with a poor prognosis. The constitutive activation of the FLT3 signaling pathway is a key driver of leukemogenesis in this AML subtype, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent FLT3 inhibitors, UNC2025 hydrochloride and gilteritinib (B612023), focusing on their preclinical performance in FLT3-ITD AML models.
At a Glance: Key Differences and Mechanisms of Action
Gilteritinib (XOSPATA®) is a potent, second-generation, type I FLT3 inhibitor that is FDA-approved for the treatment of relapsed or refractory FLT3-mutated AML.[1][2] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase, inhibiting both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[3] Gilteritinib also demonstrates inhibitory activity against other kinases, notably AXL, which has been implicated in resistance to FLT3 inhibition.[4]
This compound is a potent and orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FLT3.[5][6] It is an ATP-competitive inhibitor with sub-nanomolar activity against both kinases.[5] While FLT3 is a well-established target in AML, MERTK is also aberrantly expressed in a majority of AML cases and is implicated in cell survival and chemoresistance.[6] The dual-targeting mechanism of UNC2025 offers a potentially broader therapeutic window in leukemias.
In Vitro Efficacy: A Comparative Look
The following tables summarize the in vitro activity of this compound and gilteritinib against FLT3-ITD positive AML cell lines. While direct head-to-head studies are limited, data from comparable experimental systems provide valuable insights into their respective potencies.
Table 1: Inhibition of FLT3 Phosphorylation
| Compound | Cell Line | IC50 (nM) | Reference |
| UNC2025 | Molm-14 | 14 | [7] |
| Gilteritinib | Molm-14 | Dose-dependent reduction | [8] |
Table 2: Inhibition of Cell Viability/Growth
| Compound | Cell Line | IC50/GI50 (nM) | Assay Type | Reference |
| UNC2025 | Molm-14 | Significant inhibition of colony formation | Soft Agar Assay | [7] |
| Gilteritinib | MV4-11 | 1.8 | Cell Growth | [4] |
| Gilteritinib | MOLM-13 | Not specified | Cell Growth | [4] |
| Gilteritinib | Molm-14 | 20.3 | MTT Assay | [9] |
In Vivo Preclinical Efficacy
In vivo studies in AML xenograft models have demonstrated the anti-leukemic activity of both UNC2025 and gilteritinib.
This compound:
In a patient-derived AML xenograft model, daily oral administration of 75 mg/kg UNC2025 initiated 41 days after tumor cell inoculation led to disease regression in the peripheral blood, bone marrow, and spleen.[10] In a separate study using the NOMO-1 AML cell line xenograft model, UNC2025 treatment increased the median survival from 15.5 to 37 days post-treatment.[11] It is noteworthy that in some of these studies, the anti-leukemic effects of UNC2025 were observed in AML models without FLT3 activating mutations, suggesting a significant contribution from MERTK inhibition.[11]
Gilteritinib:
In an MV4-11 xenograft model, oral administration of gilteritinib resulted in tumor regression and significantly increased survival, with all treated mice surviving to day 168 compared to a median survival of 61.5 days for the vehicle control group.[4] Similar potent anti-tumor effects were observed in MOLM-13 xenograft models.[12]
Signaling Pathways and Experimental Workflows
The constitutive activation of FLT3-ITD drives downstream signaling pathways critical for leukemic cell proliferation and survival, primarily the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, as well as the JAK/STAT pathway. Both UNC2025 and gilteritinib exert their therapeutic effects by inhibiting FLT3 autophosphorylation, thereby blocking these downstream cascades.
FLT3-ITD Signaling and Inhibition
The preclinical evaluation of these inhibitors typically follows a standardized workflow, from initial in vitro characterization to in vivo efficacy studies.
Preclinical Drug Evaluation Workflow
A key distinction in their targeting profiles provides a logical basis for their differential application and potential for combination therapies.
Differential Targeting Logic
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols used in the evaluation of FLT3 inhibitors.
Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified FLT3 kinase by measuring the amount of ADP produced.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (UNC2025 or gilteritinib) in kinase buffer. Prepare a master mix containing recombinant FLT3 enzyme, the substrate (e.g., myelin basic protein), and ATP.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor solution. Initiate the reaction by adding the kinase/substrate/ATP master mix. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to FLT3 kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed FLT3-ITD positive AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of UNC2025 or gilteritinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[13]
Western Blot Analysis of FLT3 Signaling
This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Treatment and Lysis: Treat FLT3-ITD positive AML cells with various concentrations of UNC2025 or gilteritinib for a specified time. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated downstream targets (e.g., p-ERK, p-AKT, p-STAT5), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo AML Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Inject FLT3-ITD positive AML cells (e.g., MOLM-14, MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor development (for subcutaneous models) or engraftment of leukemic cells (for systemic models). Once tumors reach a specified size or leukemic burden is established, randomize the mice into treatment groups (vehicle control, UNC2025, gilteritinib).
-
Drug Administration: Administer the compounds orally at predetermined doses and schedules.
-
Efficacy Evaluation: Monitor tumor volume, body weight, and overall health of the mice. For systemic models, monitor the percentage of human leukemic cells in the peripheral blood, bone marrow, and spleen. The primary endpoint is often overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors or tissues can be collected for analysis of target inhibition (e.g., p-FLT3 levels by western blot or immunohistochemistry).
Conclusion
Both this compound and gilteritinib demonstrate potent preclinical activity against FLT3-ITD AML. Gilteritinib's established clinical efficacy and its ability to target both ITD and TKD mutations make it a cornerstone of therapy for relapsed/refractory FLT3-mutated AML. UNC2025, with its dual MERTK/FLT3 inhibitory profile, presents a novel therapeutic strategy that may offer a broader anti-leukemic effect and potentially circumvent certain resistance mechanisms. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of UNC2025 in FLT3-ITD AML and to explore rational combination strategies with other targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Scholarly Article or Book Chapter | UNC2025 , a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor | ID: 6682xc10w | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Independent Validation of UNC2025 Hydrochloride: A Comparative Guide to its Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of UNC2025 hydrochloride, a dual inhibitor of MERTK and FMS-like tyrosine kinase 3 (FLT3), against other targeted therapies for leukemia. We present a comprehensive analysis of its performance alongside MRX-2843, another dual MERTK/FLT3 inhibitor, and two prominent second-generation FLT3 inhibitors, gilteritinib (B612023) and quizartinib (B1680412). This evaluation is supported by a compilation of preclinical data from various studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound demonstrates potent anti-leukemic activity in preclinical models by targeting MERTK and FLT3, two critical kinases implicated in leukemia cell survival and proliferation.[1][2] Its dual inhibitory mechanism offers a potential advantage in treating leukemias that are dependent on either or both of these pathways. This guide directly compares its efficacy with MRX-2843, which shares a similar dual-targeting profile, and with the highly potent and clinically relevant FLT3 inhibitors, gilteritinib and quizartinib. The comparative data presented herein aims to inform further research and development of novel therapeutic strategies for acute leukemia.
Data Presentation: In Vitro and In Vivo Anti-Leukemic Activity
The following tables summarize the key performance indicators of this compound and its comparators across various leukemia cell lines and in vivo models.
Table 1: In Vitro Half-Maximal Inhibitory Concentration (IC50) Against Leukemia Cell Lines
| Compound | Target(s) | Cell Line | FLT3 Status | MERTK Status | IC50 (nM) | Reference(s) |
| UNC2025 | MERTK/FLT3 | 697 (B-ALL) | WT | Expressed | 2.7 (p-MERTK) | [3][4] |
| Molm-14 (AML) | ITD | Negative | 14 (p-FLT3) | [3][4] | ||
| Kasumi-1 (AML) | WT | Expressed | ~10-100 (p-MERTK inhibition) | [1] | ||
| Patient Samples (AML, T-ALL) | Various | Expressed | Median: 2380 | [1] | ||
| MRX-2843 | MERTK/FLT3 | Kasumi-1 (AML) | WT | Expressed | ~10-100 (p-MERTK inhibition) | [5][6] |
| Molm-14 (AML) | ITD | Negative | <50 (apoptosis) | [5] | ||
| MV4-11 (AML) | ITD | Low | <50 (apoptosis) | [5] | ||
| Gilteritinib | FLT3/AXL | Molm-14 (AML) | ITD | N/A | 7.87 | [7] |
| MV4-11 (AML) | ITD | N/A | N/A | |||
| Quizartinib | FLT3 | Molm-14 (AML) | ITD | N/A | 0.67 | [7][8] |
| MV4-11 (AML) | ITD | N/A | 0.40 | [8] | ||
| Molm-13 (AML) | ITD | N/A | 0.89 | [8] |
Table 2: In Vivo Efficacy in Leukemia Xenograft Models
| Compound | Model | Dosing | Key Outcomes | Reference(s) |
| UNC2025 | 697 (B-ALL) Xenograft | 50 or 75 mg/kg, daily oral | Dose-dependent reduction in tumor burden; Increased median survival from 26 to 34 and 70 days, respectively. | [2] |
| Patient-Derived AML Xenograft | 75 mg/kg, daily oral | Induced disease regression. | [2] | |
| MRX-2843 | MOLM-14 (AML) Xenograft | 50 mg/kg, daily oral | Significantly prolonged survival (median survival of 126 days vs. 38 days for vehicle). | [9] |
| Quizartinib-Resistant AML Xenograft | 50 mg/kg, daily oral | Prolonged survival. | [6] | |
| Gilteritinib | MOLM-13 Xenograft | 30 mg/kg, daily oral | Significant antitumor effect. | [7] |
| Quizartinib | MV4-11 Xenograft | 10 mg/kg, daily oral | Potent therapeutic effect. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effects of tyrosine kinase inhibitors on leukemia cell viability.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., Molm-14, MV4-11, Kasumi-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (UNC2025, MRX-2843, gilteritinib, quizartinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in leukemia cells treated with the specified inhibitors.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Leukemia cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of the test compounds for 24-48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in leukemia cells after inhibitor treatment.[10][11]
Objective: To determine the effect of the inhibitors on cell cycle progression.
Materials:
-
Leukemia cell lines
-
Test compounds
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitors for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MERTK and FLT3 signaling pathways.
Objective: To determine the inhibitory effect of the compounds on downstream signaling.
Materials:
-
Leukemia cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-MERTK, anti-MERTK, anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with the inhibitors for the desired time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anti-leukemic activity of UNC2025 and its comparators.
Caption: MERTK and FLT3 signaling pathways and points of inhibition.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound is a potent dual MERTK/FLT3 inhibitor with significant anti-leukemic activity demonstrated in a variety of preclinical models.[1][2] Its ability to target both MERTK and FLT3 provides a rationale for its use in a broader range of leukemia subtypes compared to single-target FLT3 inhibitors. The direct comparison with MRX-2843, gilteritinib, and quizartinib highlights its competitive efficacy. Further head-to-head studies are warranted to fully elucidate the comparative advantages of UNC2025 in specific leukemia contexts, particularly in patient-derived models and in understanding mechanisms of resistance. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing novel therapies for acute leukemia.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 10. Apoptosis, cell cycle, and colony formation assays [bio-protocol.org]
- 11. escca.eu [escca.eu]
Safety Operating Guide
Proper Disposal of UNC2025 Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of UNC2025 hydrochloride, ensuring the safety of laboratory personnel and compliance with regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a potent dual MER/FLT3 inhibitor used in research. Adherence to these protocols is crucial to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a toxic substance and a moderate to severe skin and eye irritant.[1] All handling should be performed by personnel trained in the management of potent pharmaceutical ingredients.[1] In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] |
| Skin Contact | Flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Check for and remove contact lenses. Flush eyes with large amounts of water, ensuring to separate the eyelids. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with plenty of water. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All handling of the solid compound should be conducted in a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[2] It is imperative not to dispose of this chemical down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
Hazardous Waste: All unused this compound, contaminated materials (e.g., pipette tips, gloves, empty vials), and solutions containing the compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
4. Arranging for Disposal:
-
Contact your institution's EHS or a certified hazardous waste disposal vendor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste composition.
5. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Upon combustion, this compound may emit toxic fumes, including carbon monoxide.[1] In case of a fire, use a water spray, carbon dioxide, dry chemical powder, or foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling UNC2025 Hydrochloride
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling UNC2025 hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this potent, orally active Mer/Flt3 inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, ATP-competitive kinase inhibitor necessitates handling it as a hazardous compound.[1][2][3][4] Personnel should adhere to stringent safety protocols to minimize exposure.
Recommended Personal Protective Equipment (PPE):
Based on guidelines for handling hazardous drugs, the following PPE is mandatory when working with this compound in solid or solution form.[5][6][7][8][9]
| Task | Required PPE |
| Weighing and Aliquoting Powder | Double Chemotherapy Gloves, Disposable Gown, N95 Respirator, Face Shield, and Eye Protection. To be performed in a certified chemical fume hood or a Class II Biosafety Cabinet. |
| Preparing Solutions | Double Chemotherapy Gloves, Disposable Gown, Eye Protection, and Face Shield. To be performed in a certified chemical fume hood. |
| Administering to Animals | Double Chemotherapy Gloves, Disposable Gown, and Eye Protection. |
| Handling Waste and Decontamination | Double Chemotherapy Gloves, Disposable Gown, and Eye Protection. |
Operational Plan: Step-by-Step Guidance
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound powder at -20°C for up to one year or at -80°C for extended periods.[1]
-
Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]
2.2. Preparation of Stock Solutions:
-
Solubility Data:
Solvent Maximum Solubility | DMSO | 100 mg/mL (194.88 mM)[2] |
-
Protocol for 10 mM Stock Solution in DMSO:
-
Ensure all work is performed in a chemical fume hood.
-
Wear appropriate PPE as outlined in the table above.
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to fully dissolve the compound.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
2.3. Preparation of Working Solutions for In Vivo Studies:
The following protocols yield a clear solution of ≥ 1 mg/mL.[1]
-
PEG300/Tween-80/Saline Formulation:
-
Start with a 10 mg/mL stock solution in DMSO.
-
For a 1 mL working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
SBE-β-CD in Saline Formulation:
-
Start with a 10 mg/mL stock solution in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear.
-
2.4. Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated labware (pipette tips, tubes), and empty vials should be collected in a designated hazardous waste container labeled "Hazardous Chemical Waste" and "Cytotoxic Agent."
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 8. halyardhealth.com [halyardhealth.com]
- 9. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
